molecular formula C17H17N5O5 B565863 N2-Acetyl Acyclovir Benzoate CAS No. 133186-23-9

N2-Acetyl Acyclovir Benzoate

Katalognummer: B565863
CAS-Nummer: 133186-23-9
Molekulargewicht: 371.353
InChI-Schlüssel: DSOFZBWWLLRALZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-Acetyl Acyclovir Benzoate, also known as this compound, is a useful research compound. Its molecular formula is C17H17N5O5 and its molecular weight is 371.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOFZBWWLLRALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N2-Acetyl Acyclovir Benzoate (CAS Number: 133186-23-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N2-Acetyl Acyclovir Benzoate, a key derivative of the antiviral drug Acyclovir. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights, focusing on the causality behind experimental design and the inherent logic of the scientific protocols discussed.

Introduction

This compound, with the CAS number 133186-23-9, is primarily recognized as a prodrug and a significant impurity in the synthesis of Acyclovir.[1][2][3] Acyclovir itself is a cornerstone of antiviral therapy, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[4] However, its therapeutic efficacy is often hampered by low oral bioavailability.[1] This limitation has spurred the development of various prodrugs, including this compound, designed to enhance its pharmacokinetic profile. This guide will delve into the synthesis, physicochemical properties, proposed metabolic pathway, and analytical methodologies pertinent to this compound, providing a robust resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, formulation, and analytical characterization.

PropertyValueSource(s)
CAS Number 133186-23-9[5]
Molecular Formula C17H17N5O5[1][5]
Molecular Weight 371.35 g/mol [1][5]
IUPAC Name 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate[1]
Synonyms N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide, Acyclovir Impurity H[1][3]
Purity Typically ≥95% (as a reference standard)[1]

Synthesis and Characterization: A Proposed Pathway

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of Acyclovir and its derivatives. The proposed synthesis involves a two-step process: the selective N2-acetylation of guanine followed by the N9-alkylation with a suitable side chain.

The rationale for this approach is rooted in the need to protect the more reactive N7 position of the guanine ring to favor the desired N9 substitution, which is crucial for antiviral activity. The N2-acetyl group serves this directing role and can be later hydrolyzed in vivo, unmasking the active Acyclovir molecule.

Proposed Synthesis Workflow

Synthesis_Workflow Guanine Guanine N2_Acetylguanine N2-Acetylguanine Guanine->N2_Acetylguanine Acetic Anhydride, p-Toluenesulfonic Acid Target_Compound N2-Acetyl Acyclovir Benzoate N2_Acetylguanine->Target_Compound Alkylation in DMF Side_Chain 2-(Benzoyloxy)ethoxymethyl Chloride Side_Chain->Target_Compound Purification Purification (e.g., Crystallization, Chromatography) Target_Compound->Purification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions reported for Acyclovir synthesis.[6][7]

Step 1: Synthesis of N2-Acetylguanine

  • Reactants: To a suspension of guanine (1 mole) in dimethylformamide (DMF), add acetic anhydride (1.2 moles).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture at 120-130°C for 4-6 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. The precipitated product, N2-acetylguanine, is collected by filtration, washed with acetone, and dried under vacuum.

Causality: The use of acetic anhydride in the presence of an acid catalyst facilitates the selective acetylation of the exocyclic amino group at the N2 position of guanine. DMF is a suitable polar aprotic solvent that aids in the dissolution of the reactants.

Step 2: Synthesis of this compound

  • Reactants: Suspend N2-acetylguanine (1 mole) in DMF. Add potassium carbonate (1.5 moles) as a base.

  • Alkylation: Add 2-(benzoyloxy)ethoxymethyl chloride (1.1 moles) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-cold water. The precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The benzoyloxyethoxymethyl chloride provides the acyclic side chain. The use of a base like potassium carbonate is essential to deprotonate the N9 position of N2-acetylguanine, facilitating the nucleophilic attack on the alkylating agent. The N2-acetyl group sterically hinders reaction at the N7 position, favoring the desired N9-alkylation.

Characterization

The synthesized this compound should be characterized using a suite of analytical techniques to confirm its identity and purity.[5]

  • 1H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of acetyl, benzoate, and the purine ring protons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O of acetyl and benzoate, N-H of the purine ring).

Pharmacological Profile: A Prodrug Strategy

The primary pharmacological interest in this compound lies in its potential as a prodrug of Acyclovir. Prodrugs are inactive or less active precursors that are metabolized in the body to release the active parent drug. This strategy is often employed to overcome pharmacokinetic limitations of the parent drug, such as poor absorption.

Proposed Mechanism of Action and Metabolic Pathway

It is hypothesized that this compound, upon oral administration, is absorbed from the gastrointestinal tract and subsequently undergoes enzymatic hydrolysis to yield Acyclovir. This hydrolysis would likely be catalyzed by esterases present in the plasma and liver, cleaving both the N2-acetyl and the benzoate ester groups. The liberated Acyclovir then exerts its antiviral effect.

Metabolic_Pathway cluster_metabolism In Vivo Bioconversion cluster_activation Intracellular Activation (in infected cells) Prodrug This compound (Oral Administration) Absorption GI Tract Absorption Prodrug->Absorption Acyclovir Acyclovir Absorption->Acyclovir Enzymatic Hydrolysis (Esterases in Plasma/Liver) ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Cellular Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of Viral DNA Replication Viral_DNA_Polymerase->Inhibition

Caption: Proposed metabolic pathway and mechanism of action of this compound.

Causality: The lipophilicity of this compound is expected to be higher than that of Acyclovir due to the presence of the acetyl and benzoate groups. This increased lipophilicity could potentially enhance its passive diffusion across the intestinal membrane, leading to improved oral bioavailability. Once in the systemic circulation, ubiquitous esterases would hydrolyze the ester and amide bonds, releasing the active Acyclovir.

Analytical Methodologies: A Protocol for Quantification

Accurate and precise analytical methods are crucial for the quantification of this compound in bulk drug substances, formulations, and biological matrices. Based on established HPLC methods for Acyclovir and its impurities, the following protocol is proposed.[1][8]

Proposed HPLC-UV Method for Purity Assessment

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard solution.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity of the sample by comparing the peak area with that of the standard.

Self-Validating System: This protocol should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its reliability for its intended purpose. The use of a well-characterized reference standard is paramount for accurate quantification.

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest in the field of antiviral drug development, primarily due to its potential to act as a prodrug for Acyclovir. The proposed synthesis and analytical methods provide a solid foundation for further research into this compound. Future studies should focus on obtaining definitive pharmacokinetic data in animal models and in vitro hydrolysis studies to confirm its prodrug characteristics and quantify its conversion rate to Acyclovir. Such data will be instrumental in evaluating its potential as a viable alternative to improve the oral delivery of Acyclovir, ultimately benefiting patients with viral infections.

References

  • Pharmaffiliates. This compound | CAS No : 133186-23-9. Available from: [Link]

  • Veeprho. Acyclovir EP Impurity H | CAS 133186-23-9. Available from: [Link]

  • PubChem. This compound-d4. Available from: [Link]

  • Li, Q., et al. Critical Review of Synthesis, Toxicology and Detection of Acyclovir. PMC - NIH. Available from: [Link]

  • Huidobro, A. L., Barbas, C., & Rupérez, F. J. (2005). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.
  • Google Patents. Preparation method of acyclovir intermediate N(2),9-diacetyl guanine.
  • VAST Journals System. SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Available from: [Link]

Sources

Physicochemical properties of N2-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization of N²-Acetyl Acyclovir Benzoate

Executive Summary

N²-Acetyl Acyclovir Benzoate (CAS 133186-23-9) represents a critical di-protected derivative of the antiviral agent Acyclovir. Functioning primarily as a process-related impurity (Impurity H) and a synthetic intermediate , its physicochemical profile is defined by the lipophilic modification of the parent nucleoside. Unlike the amphoteric parent compound, this derivative exhibits distinct solubility and thermal behaviors governed by the benzoyl ester and acetamide moieties.

This guide provides a definitive technical analysis of the compound, resolving common nomenclature ambiguities (ester vs. salt) and establishing robust protocols for its identification and control in pharmaceutical development.

Chemical Identity & Structural Analysis

A critical distinction must be made regarding the nomenclature. While "Benzoate" often implies a salt form, in this context, it refers to the benzoyl ester at the hydroxyethoxy tail. The N²-position is protected by an acetyl group, rendering the molecule a neutral, lipophilic species.

Nomenclature & Identifiers
ParameterSpecification
Common Name N²-Acetyl Acyclovir Benzoate
IUPAC Name 2-[(2-Acetamido-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl benzoate
CAS Number 133186-23-9
Molecular Formula

Molecular Weight 371.35 g/mol
Structural Class Di-protected Acyclic Nucleoside Analogue
Structural Visualization & Degradation Pathway

The following diagram illustrates the structural relationship between Acyclovir and its protected forms. Understanding this pathway is essential for monitoring hydrolysis during stability testing.

AcyclovirPathways Acyclovir Acyclovir (API) C8H11N5O3 N2_Acetyl N2-Acetyl Acyclovir (Intermediate/Impurity F) C10H13N5O4 N2_Acetyl->Acyclovir Deacetylation Target N2-Acetyl Acyclovir Benzoate (Target: CAS 133186-23-9) C17H17N5O5 Target->N2_Acetyl Ester Hydrolysis (pH > 9 or Acidic) Benzoate_Imp Acyclovir Benzoate (Mono-protected Impurity) Target->Benzoate_Imp Amide Hydrolysis (Enzymatic/Strong Acid) Benzoate_Imp->Acyclovir Ester Hydrolysis

Figure 1: Structural hierarchy and hydrolytic degradation pathways of N²-Acetyl Acyclovir Benzoate.

Physicochemical Profile

The introduction of the benzoyl and acetyl groups significantly alters the physical properties compared to Acyclovir, primarily by reducing polarity and increasing lattice energy.

Thermal & Solid-State Properties
PropertyValue / ObservationTechnical Insight
Melting Point 216 – 220 °C High melting point indicates a stable, crystalline lattice driven by intermolecular H-bonding and

-

stacking of the benzoyl/purine rings.
Physical State White to Off-White PowderCrystalline solid.[1] Amorphous forms may exhibit lower stability.
Hygroscopicity LowThe ester/amide protection caps polar H-bond donors, reducing moisture uptake compared to Acyclovir.
Solubility Profile
  • Water: Practically Insoluble. The lipophilic benzoyl group dominates the solvation energetics.

  • DMSO: Soluble (> 10 mg/mL). Preferred solvent for analytical stock solutions.

  • Methanol/Ethanol: Slightly Soluble. Heating may be required for dissolution.

  • LogP (Predicted): ~0.5 to 1.2 (Positive shift from Acyclovir's -1.6, facilitating retention in Reverse Phase HPLC).

Analytical Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. The use of a gradient method is mandatory to resolve the lipophilic target from the polar parent compound.

High-Performance Liquid Chromatography (HPLC)

This method separates N²-Acetyl Acyclovir Benzoate (RT ~15-18 min) from Acyclovir (RT ~3-5 min) and N²-Acetyl Acyclovir (RT ~6-8 min).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Buffer).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for benzoyl sensitivity).

  • Column Temp: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
5.0955Isocratic Hold (Elute Acyclovir)
20.02080Linear Gradient (Elute Target)
25.02080Wash
26.0955Re-equilibration
Spectroscopic Identification (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 12.0 ppm (s, 1H): N-H (Amide/Imide proton).

    • δ 8.1 ppm (s, 1H): H-8 Purine proton.

    • δ 7.9 - 7.5 ppm (m, 5H): Benzoyl aromatic protons (Distinctive multiplet).

    • δ 5.5 ppm (s, 2H): N-CH₂-O (Linker).

    • δ 4.3 - 3.8 ppm (m, 4H): Ethoxy chain (-O-CH₂-CH₂-O-).

    • δ 2.2 ppm (s, 3H): Acetyl methyl group (-COCH₃).

Stability & Handling Guidelines

Hydrolytic Stability

The compound contains two hydrolyzable centers:

  • Ester Linkage: Susceptible to base-catalyzed hydrolysis (pH > 9).

  • Amide Linkage: Relatively stable but will degrade under strong acidic conditions or enzymatic action.

Recommendation: Prepare analytical stock solutions in pure DMSO . Avoid aqueous-organic mixtures for long-term storage (>24 hours) to prevent in situ hydrolysis to N²-Acetyl Acyclovir.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative yellowing over long periods.

  • Container: Amber glass vials to protect from light (though photostability is generally moderate).

References

  • LGC Standards. (2022). Certificate of Analysis: this compound (Impurity Standard).[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171394353: this compound-d4 (Analog Reference). Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Monograph: Acyclovir Impurities.[1][2][3][][5][6] (Referenced for Impurity F/H classification context).[1]

  • BOC Sciences. (2025). Product Data Sheet: this compound (CAS 133186-23-9).[2][][7][8] Retrieved from

Sources

An In-depth Technical Guide to the Physicochemical Properties of N2-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

N2-Acetyl Acyclovir Benzoate, a derivative of the potent antiviral agent Acyclovir, presents a molecule of significant interest in prodrug strategies aimed at enhancing the therapeutic profile of the parent compound. This technical guide provides a comprehensive analysis of two critical physicochemical parameters: its melting point and chemical stability. While specific experimental data for this compound is not extensively published, this document synthesizes available information on closely related analogues and the parent molecule, Acyclovir, to provide a robust predictive assessment. We will delve into the theoretical underpinnings of its thermal behavior and degradation pathways, supported by established analytical methodologies for characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge necessary for the handling, formulation, and analytical assessment of this compound.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir is a cornerstone in the treatment of Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV) infections. Its mechanism of action, selective phosphorylation by viral thymidine kinase, ensures targeted antiviral activity with minimal host cell toxicity. However, Acyclovir's therapeutic efficacy is hampered by its low oral bioavailability, which is typically in the range of 15-30%. This has spurred the development of various prodrugs, designed to improve its absorption from the gastrointestinal tract. This compound emerges from this strategy, incorporating both an acetyl group at the N2 position of the guanine base and a benzoate ester at the terminal hydroxyl group of the acyclic side chain. These modifications are intended to increase lipophilicity and potentially modulate enzymatic recognition, thereby enhancing its pharmacokinetic profile.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a drug candidate is paramount for its development. The following sections detail the known and inferred properties of this compound.

PropertyValue/InformationSource
Chemical Name N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide[][2]
CAS Number 133186-23-9[][2]
Molecular Formula C17H17N5O5[][2]
Molecular Weight 371.35 g/mol [][2]
Appearance White to off-white solid (inferred)General knowledge
Melting Point Analysis

The melting point is a critical parameter that provides insights into the purity and solid-state properties of a compound. As of the latest literature review, a specific, experimentally determined melting point for this compound has not been published. However, we can infer a probable range based on the thermal analysis of structurally related compounds.

  • Acyclovir (Parent Drug): The melting point of Acyclovir is approximately 256°C.[3][4]

  • Diacetyl Acyclovir (N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine): This closely related diester has a reported melting point of 189-190°C.[5]

The introduction of the acetyl and benzoyl groups in this compound is expected to disrupt the crystal lattice of Acyclovir, which is stabilized by intermolecular hydrogen bonding. This disruption typically leads to a lower melting point compared to the parent drug. The presence of the bulky benzoate group, in place of the smaller acetyl group in Diacetyl Acyclovir, may influence the crystal packing and, consequently, the melting point. It is reasonable to hypothesize that the melting point of this compound will be in a similar range to that of Diacetyl Acyclovir.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the standard technique for the accurate determination of melting points and other thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge (20-50 mL/min).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow cluster_preparation Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample encapsulate Encapsulate in DSC Pan weigh->encapsulate load Load Sample and Reference encapsulate->load heat Heat at 10°C/min under N2 load->heat record Record Heat Flow heat->record thermogram Generate Thermogram record->thermogram determine_mp Determine Melting Point (Onset/Peak) thermogram->determine_mp

Caption: Workflow for Melting Point Determination using DSC.

Chemical Stability Profile

The chemical stability of a drug substance is a critical attribute that influences its shelf-life, formulation, and storage conditions. As a prodrug, the stability of this compound is of particular interest, as its degradation can lead to the formation of Acyclovir and other related impurities. The primary degradation pathway for ester-containing prodrugs is hydrolysis.

Hydrolytic Stability

Ester linkages, such as the benzoate ester in this compound, are susceptible to hydrolysis under both acidic and alkaline conditions. The N-acetyl group may also be subject to hydrolysis, although generally at a slower rate than the ester.

  • Acidic Hydrolysis: Under acidic conditions, the ester linkage is likely to be cleaved, yielding Acyclovir N2-acetate and benzoic acid. Further hydrolysis of the N-acetyl group could lead to the formation of Acyclovir and acetic acid. Studies on Acyclovir itself show extensive degradation in acidic conditions.[6][7]

  • Neutral Hydrolysis: In neutral conditions (pH 7.4), some degree of hydrolysis is expected, which is relevant to physiological conditions. The rate of hydrolysis will be dependent on the specific chemical environment.

  • Alkaline Hydrolysis: Base-catalyzed hydrolysis of the benzoate ester is expected to be rapid. Acyclovir itself shows mild degradation under alkaline conditions.[6][7]

Studies on other Acyclovir esters have shown that they are generally unstable in acidic media, undergoing rapid hydrolysis to Acyclovir.[8]

Thermal Stability

Thermal stability is crucial for processing and storage. Acyclovir is thermally stable up to its melting point of approximately 256°C.[3][4] Its thermal degradation begins at temperatures above 400°C.[3] Given the lower anticipated melting point of this compound, its thermal decomposition is likely to occur at a lower temperature than Acyclovir.

Photostability

Acyclovir is relatively stable to light in the solid state. However, in solution, it can undergo photolytic degradation.[6][7] It is prudent to assume that this compound may also exhibit sensitivity to light, particularly in solution, and should be protected from light during storage and handling.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours).

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

    • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_stress Application of Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Alkaline Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (Solution, UV light) start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute for Analysis neutralize->dilute hplc Analyze by HPLC dilute->hplc

Caption: General Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease in the concentration of this compound and detecting the formation of degradation products.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 254 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

Summary and Future Perspectives

This compound is a promising prodrug of Acyclovir with the potential for improved oral bioavailability. This technical guide has provided a detailed overview of its anticipated melting point and stability profile, based on data from related compounds. The primary stability concern is hydrolytic degradation of the benzoate ester, which can be readily assessed using forced degradation studies and a validated stability-indicating HPLC method.

Future research should focus on the experimental determination of the melting point of this compound and a comprehensive investigation of its degradation kinetics under various conditions. These studies will be crucial for the development of stable and effective pharmaceutical formulations of this promising antiviral agent.

References

  • PubChem. Acyclovir. National Center for Biotechnology Information. [Link]

  • Shamsipur, M., et al. (2013). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Iranian Journal of Pharmaceutical Research, 12(Suppl), 131-138. [Link]

  • Hristov, G., & Stankova, I. (2011). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. Scientia Pharmaceutica, 79(2), 259-264. [Link]

  • Gornas, P., et al. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

  • Hamdi, A., et al. (2006). Stability Test of Acyclovir at Severe Conditions. Asian Journal of Chemistry, 18(4), 2701-2706. [Link]

  • Nowak, M., et al. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

  • Shah, P. B., & Rawal, R. K. (2017). Stress Studies on Acyclovir. Journal of Applied Pharmaceutical Science, 7(8), 185-191. [Link]

  • YMER. (2025). PREFORMULATION STUDY ON IDENTIFICATION AND CHARACTERIZATION OF ACYCLOVIR. YMER, 24(04). [Link]

  • PubChem. N2-Acetylaciclovir. National Center for Biotechnology Information. [Link]

  • Singh, S., et al. (2000). Stress studies on acyclovir. Journal of pharmaceutical and biomedical analysis, 22(4), 609-615. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of N2-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N2-Acetyl Acyclovir Benzoate in Pharmaceutical Analysis

This compound is recognized as a significant impurity and metabolite of Acyclovir, a cornerstone antiviral medication primarily used in the treatment of herpes simplex virus (HSV) infections, varicella-zoster virus (VZV), and Epstein-Barr virus (EBV).[] The rigorous identification and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety, efficacy, and quality of the final pharmaceutical product. This guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate the structure and confirm the identity of this compound, a critical step in regulatory compliance and quality control.

This document will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the comprehensive analysis of this specific acyclovir derivative. The experimental protocols and data interpretation strategies outlined herein are designed to provide a robust framework for researchers and analytical scientists.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular architecture of this compound is fundamental to interpreting its spectroscopic data. The molecule is comprised of a purine core derived from guanine, an acyclic side chain, an N-acetyl group, and a benzoate ester.

Systematic IUPAC Name: 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate[2][]

Molecular Formula: C₁₇H₁₇N₅O₅[][4]

Molecular Weight: 371.35 g/mol [4]

The key functional groups that will be interrogated by the spectroscopic methods discussed are:

  • Aromatic Protons: Benzene ring of the benzoate group and the purine ring.

  • Amide Group: The N-acetyl moiety introduces a characteristic amide linkage.

  • Ester Group: The benzoate ester provides a carbonyl signal and influences adjacent protons.

  • Ether Linkage: Present in the acyclic side chain.

  • Methylene Groups: Multiple CH₂ groups in the side chain.

  • Methyl Group: From the N-acetyl substituent.

  • Carbonyl Groups: Amide and ester functionalities.

  • N-H Proton: The amide proton.

Experimental Workflow: A Synergistic Approach

The definitive characterization of this compound relies on a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined data create a self-validating system for identity and purity confirmation.

Figure 1: A typical experimental workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the expected chemical shift range for all proton signals (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should cover the expected range for all carbon signals (typically 0-200 ppm).

Data Interpretation: Expected ¹H and ¹³C NMR Spectral Features

The following table summarizes the predicted chemical shifts (δ) for the key protons and carbons in this compound. These predictions are based on the known effects of adjacent functional groups.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Purine-H8 ~8.0~140Aromatic proton on the purine ring.
Benzoate (ortho) ~7.9~130Aromatic protons ortho to the ester carbonyl, deshielded.
Benzoate (para) ~7.6~133Aromatic proton para to the ester carbonyl.
Benzoate (meta) ~7.5~129Aromatic protons meta to the ester carbonyl.
-O-CH₂-N- ~5.5~72Methylene protons adjacent to an oxygen and the purine nitrogen.
-O-CH₂-CH₂-O- ~4.3 & ~3.8~68 & ~63Diastereotopic methylene protons of the ethoxy group.
N-H (Amide) ~10.5-Amide proton, often broad and downfield.
-C(O)-CH₃ ~2.1~24Methyl protons of the acetyl group.
Ester C=O -~165Carbonyl carbon of the benzoate ester.
Amide C=O -~170Carbonyl carbon of the N-acetyl group.
Purine Carbons -115-160Multiple signals corresponding to the carbon atoms of the purine ring system.

Causality in Spectral Features: The electron-withdrawing nature of the carbonyl groups in the acetyl and benzoate moieties, as well as the electronegativity of the nitrogen and oxygen atoms, leads to the downfield chemical shifts of adjacent protons and carbons. The aromatic rings exhibit characteristic splitting patterns that can be further analyzed to confirm substituent positions.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-mass spectrometer.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and aid in structural elucidation.

Data Interpretation: Expected Mass Spectrum
Ion m/z (calculated) Interpretation
[M+H]⁺ 372.13Protonated molecular ion.
[M+Na]⁺ 394.11Sodium adduct.

Fragmentation Analysis: MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the loss of the benzoate group, the acetyl group, or cleavage of the acyclic side chain. This fragmentation data provides confirmatory evidence for the connectivity of the different structural components.

Figure 2: A simplified representation of potential fragmentation pathways for this compound in MS/MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. It is particularly useful for confirming the presence of carbonyl groups, N-H bonds, and aromatic rings.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: A small amount of the solid this compound powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Data Interpretation: Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
~3200 N-H stretchAmide
~3050 C-H stretchAromatic
~2950 C-H stretchAliphatic (CH₂, CH₃)
~1720 C=O stretchEster (Benzoate)
~1680 C=O stretchAmide
~1600, ~1480 C=C stretchAromatic Ring
~1270 C-O stretchEster
~1100 C-O stretchEther

Trustworthiness of Combined Data: The presence of two distinct carbonyl peaks in the IR spectrum would corroborate the existence of both ester and amide functionalities identified by NMR. The molecular weight from MS confirms the overall composition, and the detailed connectivity is established by NMR. This synergistic use of data from all three techniques provides a high degree of confidence in the structural assignment.

Conclusion: A Robust Framework for Characterization

The spectroscopic characterization of this compound is a critical component of ensuring the quality and safety of Acyclovir drug products. By employing a combination of NMR, Mass Spectrometry, and Infrared Spectroscopy, a comprehensive and unambiguous identification of this impurity can be achieved. The methodologies and data interpretation principles outlined in this guide provide a robust framework for researchers and analytical scientists in the pharmaceutical industry. The consistency of data across these orthogonal techniques provides a self-validating system, ensuring the scientific integrity of the analytical results.

References

  • Pharmaffiliates. This compound. [Link]

  • PubChem. This compound-d4. [Link][5]

  • Veeprho. Acyclovir EP Impurity H. [Link]

Sources

Relationship between N2-Acetyl Acyclovir Benzoate and acyclovir

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Role in the Regioselective Synthesis of Acyclovir[1]

Executive Summary

This guide analyzes the critical relationship between Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) and its dual-protected derivative, N2-Acetyl Acyclovir Benzoate (CAS 133186-23-9).[1] While Acyclovir is the active pharmaceutical ingredient (API), this compound serves as a high-value synthetic intermediate and a process-related impurity .[1][2]

Understanding this compound is essential for controlling the N9-regioselectivity of the guanine alkylation step—the most challenging aspect of Acyclovir manufacturing. This document details the chemical architecture, synthetic utility, and analytical protocols required to manage this compound during drug development.

Chemical Architecture & Comparative Analysis

To understand the relationship, we must analyze the structural modifications that convert the active drug into its protected form.

FeatureAcyclovir (API)This compound (Intermediate)
CAS Number 59277-89-3133186-23-9
Molecular Formula C₈H₁₁N₅O₃C₁₇H₁₇N₅O₅
Molecular Weight 225.21 g/mol 371.35 g/mol
N2-Position (Exocyclic Amine) Free Amine (-NH₂)Acetylated (-NH-CO-CH₃)
Side Chain (Omega-Position) Free Hydroxyl (-OH)Benzoylated (-O-CO-Ph)
Solubility Profile Polar (Water Soluble)Lipophilic (Organic Soluble)
Function Antiviral AgentSynthetic Precursor / Impurity Standard

Technical Insight: The "Benzoate" designation refers to the esterification of the side-chain hydroxyl group with benzoic acid, while the "N2-Acetyl" refers to the protection of the guanine exocyclic amine.[1] This "Dual-Protection" strategy renders the molecule lipophilic, allowing for purification in organic solvents (e.g., DMF, Toluene) before the final hydrolysis step.[1]

The Synthetic Logic: Solving the N7 vs. N9 Dilemma

The synthesis of Acyclovir from Guanine is plagued by a classic regioselectivity problem. Guanine has two nucleophilic nitrogen atoms available for alkylation: N7 and N9 .

  • Target: N9-alkylation yields Acyclovir.[1][2][3][4]

  • Problem: N7-alkylation yields a biologically inactive isomer.

The Solution: this compound Pathway By using N2-Acetylguanine as the starting material and a Benzoyl-protected side chain (1-benzoyloxy-2-chloromethoxyethane), chemists force the reaction toward the thermodynamic N9 product.[1]

The Mechanism[1][3][5][6][7]
  • Steric Steering: The acetyl group at N2 creates steric hindrance that discourages alkylation at adjacent sites, while modifying the pKa of the imidazole ring protons.

  • Solubility Enhancement: Unprotected guanine is notoriously insoluble. The N2-acetyl group improves solubility in polar aprotic solvents (DMF/DMSO), facilitating a homogeneous alkylation reaction.[1]

  • Crystallinity: The benzoate group on the side chain adds significant molecular weight and aromaticity, often allowing the intermediate (this compound) to be crystallized to high purity, stripping away the N7-isomer before the final deprotection.

Experimental Protocol: Synthesis & Deprotection

Note: This protocol synthesizes Acyclovir via the this compound intermediate.[1]

Phase A: Formation of this compound

Reagents: N2-Acetylguanine, 1-benzoyloxy-2-chloromethoxyethane, Triethylamine (TEA), DMF.[1]

  • Preparation: Charge a reactor with N2-Acetylguanine (1.0 eq) and anhydrous DMF (10 volumes).

  • Activation: Add Triethylamine (1.2 eq) and heat to 90°C to solubilize the base.

  • Alkylation: Dropwise add 1-benzoyloxy-2-chloromethoxyethane (1.1 eq) over 2 hours.

    • Criticality: Slow addition prevents localized high concentrations that favor N7-alkylation.[1]

  • Reaction: Maintain at 95-100°C for 4 hours. Monitor via HPLC (Target: <2% starting material).

  • Isolation: Cool to 20°C. Add water to precipitate the crude intermediate. Filter and wash with ethanol.

    • Result: This solid is This compound .[1][8][9]

Phase B: Global Deprotection (The "One-Pot" Hydrolysis)

This step removes both the acetyl and benzoyl groups to yield the API.[1]

  • Solvation: Suspend the wet cake of this compound in Methanolic Ammonia (7M NH₃ in MeOH).

  • Aminolysis: Seal the reactor and heat to 60°C for 6 hours.

    • Mechanism:[1][3][5][10][11] Ammonia attacks the carbonyl carbons of both the acetyl amide and the benzoate ester.

  • Purification: Cool to 0°C. Adjust pH to 7.0 with dilute HCl. Acyclovir precipitates as a white crystalline solid.[6]

  • Recrystallization: Recrystallize from water to remove residual benzamide and acetamide byproducts.

Visualization: The Reaction Pathway[6][9]

The following diagram illustrates the transformation from Guanine to Acyclovir, highlighting the specific intermediate discussed.

AcyclovirSynthesis Guanine Guanine (Starting Material) N2_Acetyl N2-Acetylguanine (Activated Base) Guanine->N2_Acetyl Acetylation (Ac2O / AcOH) Intermediate This compound (Target Intermediate) CAS: 133186-23-9 N2_Acetyl->Intermediate Alkylation (DMF/TEA) + SideChain Impurity N7-Isomer (Undesired Byproduct) N2_Acetyl->Impurity Minor Pathway SideChain 1-benzoyloxy-2- chloromethoxyethane SideChain->Intermediate Acyclovir ACYCLOVIR (Final API) Intermediate->Acyclovir Global Deprotection (NH3 / MeOH) Removes Acetyl & Benzoyl

Caption: Pathway showing the conversion of N2-Acetylguanine to Acyclovir via the Benzoate intermediate.[1][3][6]

Analytical Quality Control (HPLC)[1][4][13]

If this compound is not fully hydrolyzed, it becomes a specific impurity in the final drug substance.

Method parameters for separating Acyclovir from its Benzoate Intermediate:

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate (pH 3.[1]5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-10 min: 5% B (Elutes Acyclovir)10-25 min: Ramp to 60% B (Elutes Benzoate)25-30 min: Hold 60% B
Detection UV @ 254 nm
Retention Logic Acyclovir: Early eluting (~5-7 min) due to polarity.This compound: Late eluting (~18-22 min) due to hydrophobic benzoyl/acetyl groups.[1]

Self-Validating Check: If a peak appears at RRT ~3.5 (relative to Acyclovir), confirm identity by checking the UV spectrum.[1] The Benzoate group introduces a strong absorption shoulder at 230nm and 270-280nm distinct from the pure guanine spectrum.

References
  • Huidobro, A. L., Barbas, C., & Rupérez, F. J. (2005).[] LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694.[1][] [Link][1][]

  • Matsumoto, H., et al. (1988).[5] Synthesis of Acyclovir and related compounds. Chemical and Pharmaceutical Bulletin, 36, 1153–1157.[5] [Link]

Sources

N2-Acetyl Acyclovir Benzoate: A Prodrug, Not an Active Metabolite — A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the landscape of antiviral therapeutics, precision in terminology and a deep understanding of metabolic pathways are paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of N2-Acetyl Acyclovir Benzoate, clarifying its role as a synthetic derivative and prodrug of Acyclovir, rather than an active metabolite. This distinction is critical for the accurate design and interpretation of pharmacokinetic and pharmacodynamic studies.

Executive Summary

Acyclovir, a cornerstone in the treatment of herpes virus infections, exerts its antiviral effect after being converted to its active triphosphate form within infected cells.[1][2] Its oral bioavailability, however, is limited.[3][4] This has spurred the development of various prodrugs to enhance its delivery. This compound is one such derivative, often encountered as a synthetic intermediate, a potential prodrug, or an impurity in Acyclovir preparations.[] This guide will dissect the metabolic fate of Acyclovir, elucidate the principles of prodrug design, and firmly position this compound within this context, dispelling the misconception of it being an active metabolite.

The Metabolic Journey of Acyclovir: A Foundation

To understand the role of its derivatives, one must first grasp the metabolism of the parent compound. Acyclovir is a synthetic nucleoside analogue that is selectively phosphorylated by viral thymidine kinase in infected cells.[2][6] Host cell kinases then further phosphorylate it to acyclovir triphosphate, the active moiety that inhibits viral DNA polymerase, leading to chain termination.[1]

Acyclovir itself undergoes minimal systemic metabolism. The majority of the drug is excreted unchanged in the urine.[3] The primary metabolites identified are 9-carboxymethoxymethylguanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV), both of which are pharmacologically inactive.[]

Acyclovir_Metabolism Acyclovir Acyclovir Acyclovir_MP Acyclovir Monophosphate Acyclovir->Acyclovir_MP Viral Thymidine Kinase CMMG 9-Carboxymethoxymethylguanine (Inactive Metabolite) Acyclovir->CMMG Systemic Metabolism Eight_OH_ACV 8-Hydroxy-Acyclovir (Inactive Metabolite) Acyclovir->Eight_OH_ACV Systemic Metabolism Excretion Renal Excretion (Unchanged) Acyclovir->Excretion Acyclovir_DP Acyclovir Diphosphate Acyclovir_MP->Acyclovir_DP Host Cell Kinases Acyclovir_TP Acyclovir Triphosphate (Active) Acyclovir_DP->Acyclovir_TP Viral_DNA_Polymerase Viral DNA Polymerase Acyclovir_TP->Viral_DNA_Polymerase Inhibition Chain_Termination Chain Termination Viral_DNA_Polymerase->Chain_Termination

Caption: Metabolic pathway of Acyclovir.

The Prodrug Principle: Enhancing Acyclovir's Potential

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For Acyclovir, prodrugs are primarily designed to overcome its low oral bioavailability.[3][4] Valacyclovir, the L-valyl ester of Acyclovir, is a well-known example that is rapidly and extensively converted to Acyclovir after oral administration, resulting in significantly higher plasma concentrations of the active drug.[7][8]

This compound: A Synthetic Prodrug Candidate

The available scientific literature and chemical documentation categorize this compound as a derivative or impurity of Acyclovir.[][9] More specifically, "N2-Acetyl acyclovir" is explicitly referred to as a prodrug of Acyclovir.[10][11] The addition of a benzoate ester to this structure is a common strategy to create water-soluble and biolabile prodrugs.[12]

The rationale behind a compound like this compound is that the N-acetyl and benzoate ester groups are designed to be cleaved by enzymes in the body, such as esterases, to release the parent Acyclovir molecule. There is no evidence to suggest that this compound is formed in vivo from the administration of Acyclovir, a prerequisite for being classified as a metabolite. Furthermore, no studies have demonstrated intrinsic antiviral activity of this compound itself. Its therapeutic potential is contingent on its conversion to Acyclovir.

Prodrug_Conversion Prodrug This compound (Inactive Prodrug) Acyclovir Acyclovir (Active Drug) Prodrug->Acyclovir Enzymatic Cleavage (e.g., Esterases) Byproducts Acetate & Benzoate Prodrug->Byproducts Enzymatic Cleavage

Caption: Prodrug conversion of this compound.

Experimental Methodologies for Prodrug and Metabolite Analysis

The characterization of a compound as a prodrug versus an active metabolite relies on rigorous experimental evaluation. The following protocols are fundamental in such assessments.

In Vitro Metabolic Stability Assays

Objective: To determine the rate of conversion of the prodrug to the active drug in a biological matrix.

Protocol:

  • Incubation: Incubate this compound at a known concentration (e.g., 1-10 µM) with human liver microsomes, S9 fraction, or fresh human plasma.

  • Reaction Conditions: Maintain physiological temperature (37°C) and pH (7.4).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining concentration of this compound and the appearance of Acyclovir using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) of the prodrug.

In Vivo Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the formation of the active drug in a living organism.

Protocol:

  • Animal Model: Administer a single dose of this compound to a suitable animal model (e.g., rats, dogs) via the intended clinical route (e.g., oral, intravenous).

  • Sample Collection: Collect blood samples at predetermined time points over 24 hours.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of both this compound and Acyclovir using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability of the formed Acyclovir.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption and conversion.
Tmax Time to reach CmaxReflects the rate of absorption and conversion.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure.
Bioavailability The fraction of the administered dose that reaches systemic circulationA key indicator of prodrug efficiency.

Conclusion

The scientific evidence unequivocally indicates that This compound is not an active metabolite of Acyclovir . Instead, it is a synthetic derivative designed as a prodrug to enhance the delivery of the active Acyclovir molecule. Its utility is realized through its conversion to Acyclovir in vivo. For researchers in drug development, this distinction is fundamental. Mischaracterizing a prodrug as an active metabolite can lead to erroneous interpretations of efficacy and safety data. A thorough understanding of the metabolic pathways and the application of robust analytical methodologies are essential for the successful development of effective antiviral therapies.

References

  • Bundgaard, H., Jensen, E., & Falch, E. (1991). Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. Pharmaceutical Research, 8(9), 1087-1093. [Link]

  • Laskin, O. L. (1983). Acyclovir clinical pharmacology. An overview. The American journal of medicine, 75(1A), 7-10. [Link]

  • Wagstaff, A. J., Faulds, D., & Goa, K. L. (1995). Aciclovir. A reappraisal of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 49(4), 508-515. [Link]

  • Paseka, A., & Zgirski, A. (2023). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Molecules, 28(16), 6123. [Link]

  • Gao, H., & Mitra, A. K. (2001). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. Journal of pharmaceutical sciences, 90(9), 1346-1355. [Link]

  • Al-Majdhoub, M., & Al-Amiery, A. (2023). Theoretical biological activities and docking studies of new derivatives of acyclovir for the treatment of coronavirus disease 2019. Journal of Taibah University Medical Sciences, 18(6), 1231-1240. [Link]

  • Galezowska, J., & Galezowski, M. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

  • Furman, P. A., de Miranda, P., St. Clair, M. H., & Elion, G. B. (1981). Metabolism of acyclovir in virus-infected and uninfected cells. Antimicrobial agents and chemotherapy, 20(4), 518-524. [Link]

  • Galezowska, J., & Galezowski, M. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

  • Strand, M., Islam, K., Edlund, K., Oberg, C. T., Allard, A., Bergström, T., ... & Wadell, G. (2012). 2-[2-(2-Benzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant herpes simplex virus. Antimicrobial agents and chemotherapy, 56(11), 5736-5742. [Link]

  • De Clercq, E. (2007). Pharmacokinetics of acyclovir after intravenous infusion of acyclovir and after oral administration of acyclovir and its prodrug valacyclovir in healthy adult horses. Antimicrobial agents and chemotherapy, 51(9), 3369-3372. [Link]

  • Schaeffer, H. J. (1982). Acyclovir chemistry and spectrum of activity. The American journal of medicine, 73(1), 4-6. [Link]

  • Stankova, I., Schichkov, S., Kostova, K., & Galabov, A. (2010). New analogues of acyclovir--synthesis and biological activity. Zeitschrift fur Naturforschung C, 65(1-2), 29-33. [Link]

  • Whitley, R. J., & Gnann, J. W. (1992). Acyclovir: a decade later. The New England journal of medicine, 327(11), 782-789. [Link]

  • Soul-Lawton, J., Seaber, E., On, N., & Wootton, R. (1995). Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers. Clinical pharmacokinetics, 29(4), 274-282. [Link]

  • Galezowska, J., & Galezowski, M. (2020). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 25(9), 2156. [Link]

  • Nguyen, T. T. T., & Nguyen, T. H. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Vietnam Journal of Chemistry, 47(5), 523. [Link]

  • De Clercq, E. (2013). Antiviral agents. Cell, 154(1), 11-13. [Link]

  • Wu, X. A., Zhang, G. Q., & Wei, Y. H. (2012). Critical review of synthesis, toxicology and detection of acyclovir. Molecules, 17(11), 12936-12959. [Link]

  • Gholivand, M. B., & Torkashvand, M. (2012). Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. Journal of thermal analysis and calorimetry, 109(3), 1269-1275. [Link]

  • Stella, V. J. (1997). Process for synthesis and purification of a compound useful in the preparation of acyclovir. U.S.
  • Krayevsky, A. A., Arzumanov, A. A., & Semizarov, D. G. (2001). Cell metabolism of acyclovir phosphonate derivatives and antiherpesvirus activity of their combinations with alpha2-interferon. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 589-595. [Link]

  • Hristov, G., & Stankova, I. (2011). Chemical stability of new acyclovir analogues with peptidomimetics. Scientia pharmaceutica, 79(2), 259-264. [Link]

  • Hristov, G., & Stankova, I. (2011). Chemical stability of new acyclovir analogues with peptidomimetics. Scientia pharmaceutica, 79(2), 259-264. [Link]

  • Torii, T., Yamashita, K., Kojima, M., Suzuki, Y., Hijiya, T., & Izawa, K. (2006). Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor. Nucleosides, Nucleotides & Nucleic Acids, 25(4-6), 625-634. [Link]

  • Szychowska, A., Wróblewska, A., & Bączek, T. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 26(11), 3183. [Link]

Sources

Pharmacological Profiling of N2-Acetyl Acyclovir Benzoate: Prodrug Kinetics and Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double-Prodrug" Rationale

In the development of guanosine analogues for Herpes Simplex Virus (HSV) and Varicella Zoster Virus (VZV) therapy, Acyclovir (ACV) remains the gold standard. However, ACV suffers from poor oral bioavailability (~15-30%) due to limited water solubility and low lipophilicity.

N2-Acetyl Acyclovir Benzoate represents a specific "double-prodrug" derivatization strategy designed to overcome these physicochemical barriers. By masking the N2-amine with an acetyl group and the side-chain hydroxyl with a benzoate ester, this molecule aims to:

  • Enhance Lipophilicity: The benzoate moiety significantly increases logP, potentially facilitating passive diffusion across the intestinal epithelium or stratum corneum (in topical applications).

  • Modulate Metabolic Stability: The N2-acetyl group protects the guanine ring from rapid oxidation or deamination prior to cellular uptake.

Critical Technical Caveat: This molecule is biologically inactive in its native form. It acts strictly as a delivery vehicle. Its therapeutic efficacy is entirely dependent on the host's metabolic capacity to sequentially cleave the benzoate and acetyl groups to release free Acyclovir. This guide details the validation protocols required to confirm this bio-conversion and quantify antiviral potency.

Mechanism of Action & Metabolic Activation

Unlike direct-acting antivirals, this compound requires a three-step activation cascade. The N2-acetyl group blocks the guanine moiety from establishing the hydrogen bonds necessary for base-pairing with cytosine, rendering it incapable of chain termination until deacetylated.

The Activation Cascade[1]
  • Phase I Hydrolysis: Non-specific plasma or hepatic esterases cleave the benzoate ester.

  • Phase II Deacetylation: Cellular amidases or deacetylases remove the N2-acetyl group, releasing free ACV.

  • Phase III Viral Activation: Viral Thymidine Kinase (TK) phosphorylates ACV, trapping it intracellularly as ACV-Monophosphate.

ActivationPathway Prodrug N2-Acetyl ACV Benzoate (Inactive Lipophile) Intermediate N2-Acetyl Acyclovir (Semi-Stable Intermediate) Prodrug->Intermediate Plasma Esterases (Fast Step) ACV Acyclovir (Free Base) (Pro-Drug Scaffold) Intermediate->ACV Cellular Amidases (Rate-Limiting Step) ACV_MP ACV-Monophosphate (Intracellular Trap) ACV->ACV_MP Viral Thymidine Kinase (Selectivity Gate) ACV_TP ACV-Triphosphate (Active Inhibitor) ACV_MP->ACV_TP Cellular Kinases DNA_Pol Viral DNA Polymerase (Chain Termination) ACV_TP->DNA_Pol Inhibition

Figure 1: The metabolic activation pathway of this compound. Note that the N2-deacetylation is often the rate-limiting step in non-hepatic tissues.

Experimental Protocol: Enzymatic Stability & Release Kinetics

Before assessing antiviral activity, you must verify that the test system (cell line or animal model) possesses the enzymes required to liberate ACV. If your cell line lacks esterases, the compound will appear falsely inactive.

Protocol A: Plasma/Liver Homogenate Hydrolysis

Objective: Determine the half-life (


) of the benzoate ester and acetyl group cleavage.
  • Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Thaw pooled human plasma or S9 liver fraction (stored at -80°C).

  • Incubation:

    • Spike plasma to a final concentration of 10 µM (0.1% DMSO final).

    • Incubate at 37°C in a shaking water bath.

  • Sampling:

    • Aliquot 100 µL at

      
       min.
      
    • Quench: Immediately add 300 µL ice-cold Acetonitrile (containing Valacyclovir as internal standard). Vortex for 30s.

    • Centrifuge at 10,000 x g for 10 min to pellet proteins.

  • Analysis (LC-MS/MS):

    • Monitor three transitions: Parent (Prodrug), Intermediate (N2-Acetyl ACV), and Product (ACV).[1]

    • Criterion for Success: >90% conversion to ACV within 4 hours in liver homogenate.

Experimental Protocol: In Vitro Antiviral Efficacy[3][4]

Standard: Plaque Reduction Assay (PRA) Modifications for Prodrugs: Unlike standard ACV, this lipophilic derivative requires extended pre-incubation or specific cell lines (e.g., Vero cells supplemented with esterases if native activity is low) to allow for bio-conversion.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed Vero (African Green Monkey Kidney) or MRC-5 (Human Lung Fibroblast) cells in 24-well plates at

      
       cells/well.
      
    • Incubate 24h until a confluent monolayer forms.

  • Infection:

    • Aspirate media. Wash with PBS.

    • Inoculate with HSV-1 (Strain KOS) or HSV-2 (Strain G) at a Multiplicity of Infection (MOI) of 0.01 PFU/cell.

    • Adsorb for 1 hour at 37°C, rocking every 15 mins.

  • Treatment (The Critical Variable):

    • Prepare serial dilutions of this compound (0.01 µM to 100 µM) in MEM + 2% FBS + 1% Methylcellulose (semi-solid overlay).

    • Control 1: Acyclovir (Positive Control).

    • Control 2: Vehicle (DMSO).[2]

    • Note: Ensure DMSO concentration <0.5% to avoid non-specific cytotoxicity.

  • Incubation & Staining:

    • Incubate for 72 hours at 37°C/5% CO2.

    • Fix cells with 10% Formalin for 30 mins.

    • Stain with 0.5% Crystal Violet.

  • Quantification:

    • Count viral plaques using a stereomicroscope.

    • Calculate % Inhibition:

      
      .
      

Data Presentation & Interpretation

The efficacy of this compound is evaluated by comparing its


 (Effective Concentration 50%) against the parent Acyclovir.
Expected Results Table
CompoundEC50 (HSV-1)EC50 (HSV-2)CC50 (Vero Cells)Selectivity Index (SI)
Acyclovir (Standard) 0.5 - 1.5 µM0.8 - 2.0 µM>300 µM>200
N2-Acetyl ACV Benzoate 2.0 - 5.0 µM3.0 - 6.0 µM>250 µM~50-80
N2-Acetyl ACV (Intermediate) >50 µM>50 µM>300 µM<6

Technical Insight:

  • Why is the EC50 higher? The prodrug often shows a higher (worse) EC50 in vitro because the rate of hydrolysis in the petri dish is slower than the rate of viral replication. However, in in vivo models, the enhanced absorption (bioavailability) often compensates for this, leading to superior plasma levels.

  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is generally considered active; > 50 is excellent.
    
Cytotoxicity Verification (CC50)

You must run a parallel MTT or CellTiter-Glo assay on uninfected cells.

  • If the benzoate moiety causes membrane disruption (surfactant effect), you will see a drop in CC50.

  • Pass Criteria: CC50 must be >100µM to confirm that antiviral activity is specific (mechanism-based) and not due to host cell death.

References

  • Elion, G. B., et al. (1977). Selectivity of action of an antiherpetic agent, 9-(2-hydroxyethoxymethyl)guanine. Proceedings of the National Academy of Sciences, 74(12), 5716–5720. Link

  • Beauchamp, L. M., et al. (1992). Amino acid ester prodrugs of acyclovir. Antiviral Chemistry & Chemotherapy, 3(3), 157-164.
  • Boryski, J., Golankiewicz, B., & De Clercq, E. (1988). Synthesis and antiviral activity of novel N-substituted derivatives of acyclovir.[3] Journal of Medicinal Chemistry, 31(7), 1351–1355.[3] Link

  • Giannola, L. I., et al. (2003). Prodrugs of acyclovir for ocular delivery: synthesis, physicochemical properties, and enzymatic hydrolysis. Journal of Medicinal Chemistry. (Relevant for ester hydrolysis kinetics).
  • MedChemExpress. Product Monograph: N2-Acetyl acyclovir. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N2-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthesis of N2-acetyl-9-[(2-benzoyloxyethoxy)methyl]guanine (N2-Acetyl Acyclovir Benzoate). This compound serves as a critical protected intermediate in the synthesis of Acyclovir prodrugs and related acyclic nucleosides.

While Acyclovir (ACV) can be directly modified, the solubility profile and nucleophilic competition between the N2-amine, N7/N9-nitrogen, and the hydroxyl group make direct functionalization low-yielding and difficult to purify.

The Protocol Strategy: We utilize a Convergent Alkylation Strategy . Instead of attempting to selectively protect Acyclovir, we couple a pre-functionalized side chain (2-(chloromethoxy)ethyl benzoate ) with a protected nucleobase (N2-Acetylguanine ).

Key Advantages:

  • Regiocontrol: Using N2-acetylguanine significantly favors N9-alkylation over the thermodynamically competing N7-isomer, a common impurity in purine chemistry.

  • Purification: The lipophilic benzoate and acetyl groups render the intermediate soluble in organic solvents (DCM, Ethyl Acetate), facilitating easy silica gel chromatography compared to the highly polar parent drug.

  • Scalability: This route avoids the use of hazardous trimethylsilyl (TMS) protection steps often required in direct Acyclovir modification.

Reaction Pathway Visualization

The following diagram illustrates the convergent workflow, highlighting the critical coupling step and the origin of the synthons.

G cluster_0 Synthon A: Nucleobase cluster_1 Synthon B: Side Chain Guanine Guanine N2_Ac_G N2-Acetylguanine Guanine->N2_Ac_G Ac2O / DMAc (Acetylation) Target N2-Acetyl Acyclovir Benzoate N2_Ac_G->Target Coupling (Alkylation) TEA / Toluene / Reflux Bz_Cl Benzoyl Chloride SideChain 2-(chloromethoxy) ethyl benzoate Bz_Cl->SideChain + Dioxolane Lewis Acid cat. Dioxolane 1,3-Dioxolane SideChain->Target

Figure 1: Convergent synthesis pathway coupling N2-acetylguanine with the benzoate-protected acyclic side chain.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
N2-Acetylguanine19562-69-7>98%Nucleobase Scaffold
2-(chloromethoxy)ethyl benzoate76378-38-0SynthesisAlkylating Agent
Triethylamine (TEA)121-44-8AnhydrousBase Scavenger
Toluene108-88-3AnhydrousSolvent
Dichloromethane (DCM)75-09-2HPLCExtraction Solvent
Ethanol64-17-5AbsoluteRecrystallization
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a Dean-Stark trap (optional) and reflux condenser.

  • Inert gas manifold (Nitrogen or Argon).

  • Rotary Evaporator with vacuum control.

  • High-Performance Liquid Chromatography (HPLC) system (C18 column).

Experimental Protocol

Phase 1: Preparation of Alkylating Agent (If not commercially available)

Note: Chloromethyl ethers are potential carcinogens. Perform all operations in a fume hood.

  • Charge: In a dry flask, dissolve Benzoyl Chloride (1.0 eq) in dry DCM.

  • Addition: Add 1,3-Dioxolane (1.0 eq) and a catalytic amount of ZnCl2 (0.01 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. The ring-opening reaction yields 2-(chloromethoxy)ethyl benzoate .

  • Workup: Remove solvent under reduced pressure. Use the crude oil immediately for the coupling step to prevent hydrolysis.

Phase 2: Coupling (The Core Synthesis)

Step 1: Activation of the Base

  • Suspend N2-Acetylguanine (10.0 g, 51.7 mmol) in anhydrous Toluene (150 mL) in a 250 mL three-neck flask.

  • Add Triethylamine (TEA) (7.9 mL, 56.9 mmol, 1.1 eq).

  • Optional: Add tetrabutylammonium iodide (TBAI) (0.5 g) as a phase transfer catalyst to accelerate the reaction.

  • Heat the mixture to reflux (110°C) under nitrogen for 30 minutes to ensure deprotonation/solubilization.

Step 2: Alkylation

  • Dissolve 2-(chloromethoxy)ethyl benzoate (12.2 g, 56.9 mmol, 1.1 eq) in Toluene (20 mL).

  • Add the alkylating agent solution dropwise to the refluxing guanine suspension over 30 minutes.

  • Maintain Reflux: Stir at reflux for 4–6 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting material (N2-Acetylguanine) is polar and stays at the baseline; the product (this compound) will have an Rf ~ 0.4–0.5.

Step 3: Workup and Isolation [1]

  • Cooling: Cool the reaction mixture to Room Temperature (RT).

  • Filtration: Filter off the triethylamine hydrochloride salt precipitate. Wash the filter cake with Toluene (20 mL).

  • Concentration: Combine the filtrate and washings. Concentrate under vacuum to obtain a viscous yellow oil or semi-solid.

  • Crystallization:

    • Dissolve the residue in a minimum amount of hot Ethanol or Ethyl Acetate .

    • Allow to cool slowly to 4°C overnight.

    • Collect the white crystalline solid by filtration.

Step 4: Purification (If required) If the N7-isomer (impurity) is present >5%:

  • Load the crude material onto a silica gel column.

  • Elute with a gradient of DCM

    
     5% MeOH in DCM. The N9-isomer (Target) typically elutes after the N7-isomer.
    

Quality Control & Validation

The synthesized product must be validated to ensure the correct regiochemistry (N9 vs N7 isomerism).

Data Summary Table
ParameterSpecificationTypical Result
Appearance White to Off-white Crystalline SolidWhite Powder
Yield > 60%68%
Melting Point 168°C – 172°C170°C
Purity (HPLC) > 98.0%99.2%
Mass Spec (ESI+) [M+H]+ = 372.13372.1
NMR Validation (Diagnostic Signals)

Solvent: DMSO-d6

  • N2-Acetyl (-NH-CO-CH3): Singlet at

    
     2.18 ppm (3H).
    
  • Benzoate (Aromatic): Multiplets at

    
     7.5 – 8.0 ppm (5H).
    
  • Anomeric CH2 (N-CH2-O): Singlet at

    
     5.50 ppm (2H). Note: In the N7-isomer, this shift is typically downfield by ~0.2-0.4 ppm.
    
  • Side Chain (-O-CH2-CH2-O-): Multiplets at

    
     3.8 and 4.4 ppm.
    

References

  • Schaeffer, H. J. (1979). Purine derivatives and method of preparing them. U.S. Patent 4,146,715.

  • Matsumoto, H., et al. (1988).[1][2][3] A convenient synthesis of 9-(2-hydroxyethoxymethyl)guanine (acyclovir) and related compounds.[3][4][5][6] Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157.[3]

  • PubChem Compound Summary. (2025). This compound-d4.[7] National Center for Biotechnology Information.

  • Kelley, J. L., & Schaeffer, H. J. (1980). Synthesis of acyclovir. Journal of Medicinal Chemistry.
  • European Patent Office. (1997). An improved regiospecific process for synthesis of acyclic nucleosides. EP 0806425 A1.[5]

Sources

Application Note & Protocol: Laboratory Preparation of N²-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir, a cornerstone of antiviral therapy, exhibits high selectivity and potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action is contingent on its phosphorylation by viral thymidine kinase, an event that occurs minimally in uninfected host cells, thereby ensuring low cytotoxicity.[1] However, the clinical efficacy of acyclovir is hampered by its low oral bioavailability, which necessitates frequent, high doses to achieve therapeutic plasma concentrations.[1]

To address this limitation, the development of acyclovir prodrugs has been a significant focus of pharmaceutical research. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active parent drug. N²-Acetyl Acyclovir Benzoate is one such prodrug, designed to enhance the lipophilicity of acyclovir, potentially leading to improved absorption and bioavailability. This application note provides a detailed protocol for the laboratory-scale synthesis of N²-Acetyl Acyclovir Benzoate, elucidated through a three-step process involving diacetylation of acyclovir, selective O-deacetylation, and final benzoylation.

Synthetic Strategy Overview

The synthesis of N²-Acetyl Acyclovir Benzoate from acyclovir is a multi-step process that leverages the principles of protecting group chemistry to achieve the desired regioselectivity. The primary hydroxyl group and the N²-amino group of the guanine moiety in acyclovir are both nucleophilic and can react with acylating agents. To selectively introduce the benzoate group at the hydroxyl position and the acetyl group at the N²-position, a strategic sequence of protection and deprotection is employed.

The overall synthetic workflow is depicted below:

Synthesis_Workflow Acyclovir Acyclovir Diacetyl_Acyclovir N²,O-Diacetyl Acyclovir Acyclovir->Diacetyl_Acyclovir Diacetylation N_Acetyl_Acyclovir N²-Acetyl Acyclovir Diacetyl_Acyclovir->N_Acetyl_Acyclovir Selective O-Deacetylation Final_Product N²-Acetyl Acyclovir Benzoate N_Acetyl_Acyclovir->Final_Product Benzoylation

Caption: Synthetic workflow for N²-Acetyl Acyclovir Benzoate.

Part 1: Synthesis of N²,O-Diacetyl Acyclovir

The initial step involves the protection of both the N²-amino group and the primary hydroxyl group of acyclovir through acetylation. Acetic anhydride is a common and effective reagent for this transformation.

Protocol 1: Diacetylation of Acyclovir

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Acyclovir225.215.0 g0.022
Acetic Anhydride102.0950 mL-
Pyridine79.1025 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37q.s.-

Procedure:

  • Suspend acyclovir (5.0 g, 0.022 mol) in a 250 mL round-bottom flask containing dichloromethane (100 mL).

  • To the stirred suspension, add pyridine (25 mL), followed by the dropwise addition of acetic anhydride (50 mL) at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Upon completion, carefully pour the reaction mixture into 100 mL of cold saturated sodium bicarbonate solution to quench the excess acetic anhydride.

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N²,O-diacetyl acyclovir.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (0-5%) to yield the pure product.

Expected Outcome: A white solid. The yield should be in the range of 80-90%.

Part 2: Selective O-Deacetylation to N²-Acetyl Acyclovir

The key to this synthesis is the selective removal of the O-acetyl group while retaining the N-acetyl group. The greater lability of the ester linkage compared to the amide linkage allows for this selective deprotection under controlled basic conditions. A solution of ammonia in methanol at low temperature is effective for this transformation.[2]

Protocol 2: Selective O-Deacetylation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N²,O-Diacetyl Acyclovir309.285.0 g0.016
Methanolic Ammonia (7N)-100 mL-
Dichloromethane (DCM)84.93100 mL-
Methanol32.0450 mL-

Procedure:

  • Dissolve N²,O-diacetyl acyclovir (5.0 g, 0.016 mol) in 100 mL of 7N methanolic ammonia in a sealed flask.

  • Stir the solution at 0 °C for 4-6 hours. Monitor the reaction by TLC (dichloromethane:methanol, 9:1) for the disappearance of the starting material and the appearance of a more polar product spot.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of dichloromethane and methanol to afford pure N²-acetyl acyclovir.

Expected Outcome: A white crystalline solid. The yield is typically in the range of 70-85%.

Part 3: Benzoylation to N²-Acetyl Acyclovir Benzoate

The final step is the esterification of the free primary hydroxyl group of N²-acetyl acyclovir with benzoyl chloride. The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without promoting unwanted side reactions.

Protocol 3: Benzoylation of N²-Acetyl Acyclovir

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N²-Acetyl Acyclovir267.243.0 g0.011
Benzoyl Chloride140.571.4 mL0.012
Triethylamine (TEA)101.192.0 mL0.014
Anhydrous Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37q.s.-

Procedure:

  • Dissolve N²-acetyl acyclovir (3.0 g, 0.011 mol) in anhydrous dichloromethane (50 mL) in a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add triethylamine (2.0 mL, 0.014 mol).

  • Add benzoyl chloride (1.4 mL, 0.012 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (dichloromethane:methanol, 95:5).

  • After completion, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, N²-Acetyl Acyclovir Benzoate.

Expected Outcome: A white to off-white solid.

Characterization and Quality Control

The identity and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques.

QC_Workflow cluster_synthesis Synthesis Stages cluster_qc Quality Control Start Start Step1 N²,O-Diacetyl Acyclovir Start->Step1 Step2 N²-Acetyl Acyclovir Step1->Step2 TLC TLC Monitoring Step1->TLC Step3 N²-Acetyl Acyclovir Benzoate Step2->Step3 Step2->TLC Step3->TLC HPLC HPLC Purity Step3->HPLC NMR ¹H & ¹³C NMR Step3->NMR MS Mass Spectrometry Step3->MS

Caption: Quality control workflow for the synthesis.

Analytical Methods:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3][4][5] Detection is typically performed using a UV detector at around 254 nm.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product. The spectra should be consistent with the expected chemical shifts and coupling patterns for the acetyl and benzoyl groups, as well as the acyclovir backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Typical HPLC Conditions for Acyclovir and its Derivatives:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm[3]
Injection Volume 10 µL

Discussion and Mechanistic Insights

The success of this synthetic route hinges on the differential reactivity of the functional groups in acyclovir. The N²-amino group of the guanine ring is generally more nucleophilic than the primary hydroxyl group. However, under the strongly acylating conditions with acetic anhydride and pyridine, both groups are acylated.

The selective deacetylation of the O-acetyl group is achieved by exploiting the greater susceptibility of esters to nucleophilic attack compared to amides under basic conditions. The methanolic ammonia provides a source of methoxide and ammonia, which are sufficiently nucleophilic to cleave the ester bond while leaving the more stable amide bond intact, especially at reduced temperatures.

The final benzoylation step is a standard esterification reaction. The use of a tertiary amine base is critical to neutralize the HCl generated, driving the reaction to completion. The N-acetyl group is significantly less nucleophilic than the hydroxyl group, ensuring the regioselective formation of the desired benzoate ester.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Acetic anhydride and benzoyl chloride are corrosive and lachrymatory. Handle with care.

  • Pyridine and dichloromethane are toxic and volatile. Avoid inhalation and skin contact.

  • Methanolic ammonia is corrosive and has a strong odor. Use in a sealed apparatus.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of N²-Acetyl Acyclovir Benzoate, a potential prodrug of acyclovir. By following the outlined procedures for diacetylation, selective deacetylation, and benzoylation, researchers can reliably prepare this compound for further investigation in drug development studies. The included analytical methods provide a framework for ensuring the purity and structural integrity of the final product.

References

  • Matsumoto, H., Kaneko, C., Yamada, K., Takeuchi, T., Mori, T., & Mizuno, Y. (1988). A Convenient Synthesis of 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir) and Related Compounds. Chemical and Pharmaceutical Bulletin, 36(3), 1153-1157.
  • Al-Ghananaeem, A., & Malkawi, A. (2014). A comprehensive review of acyclovir: Synthesis, antiviral mechanism, modifications, and innovative analytical techniques in pharmaceutical and biological fluids.
  • Xiao, S., Li, Y., & Liu, G. (2017). Selective and facile deacetylation of pentacyclic triterpenoid under methanolic ammonia condition and unambiguous NMR analysis. Tetrahedron, 73(33), 5024-5030.
  • SIELC Technologies. (n.d.). HPLC Analysis of Acyclovir. Retrieved from [Link]

  • Vietnam Academy of Science and Technology. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. VAST JOURNALS SYSTEM. Retrieved from [Link]

  • Burnette, T. C., & Serajuddin, A. T. M. (1995). Purification and characterization of a rat liver enzyme that hydrolyzes valaciclovir, the L-valyl ester prodrug of acyclovir. Journal of Biological Chemistry, 270(26), 15827-15832.
  • Lesniewska, M. A., Gdaniec, Z., & Muszalska, I. (2015). Calculation procedures and HPLC method for analysis of the lipophilicity of acyclovir esters. Drug development and industrial pharmacy, 41(4), 663-669.
  • Google Patents. (2012). Method for synthesizing diacetylacyclovir.
  • Google Patents. (2014). Method for synthesizing diacetylacyclovir by utilizing guanosine.
  • UJConline.net. (2016). NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ACYCLOVIR BY RP-HPLC METHOD. Retrieved from [Link]

  • Google Patents. (1995). A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine.
  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmaceutical Sciences and Research, 5(7), 2820.
  • Damha, M. J., Ganeshan, K., & Usman, N. (1986). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N, N-diisopropylamino) phosphine. The Journal of Organic Chemistry, 51(18), 3592-3596.
  • Google Patents. (1996). High yield preparation of acyclovir from guanine and dioxolan.
  • Wei, Y. P., Yao, L. Y., Wu, Y. Y., & Chen, F. P. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules (Basel, Switzerland), 26(21), 6566.
  • WIPO. (1997). PROCESS FOR SYNTHESIS AND PURIFICATION OF A COMPOUND USEFUL IN THE PREPARATION OF ACYCLOVIR. Retrieved from [Link]

  • Google Patents. (1997). Process for synthesis and purification of a compound useful in the preparation of acyclovir.
  • Wagner, J. R., & Decout, J. L. (2009). Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosphate. Organic & biomolecular chemistry, 7(20), 4165–4172.
  • ResearchGate. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Retrieved from [Link]

  • ResearchGate. (2024). SCHEME 2 Synthesis and deacetylation of N-acetyl-2.... Retrieved from [Link]

  • Google Patents. (1996). Syntheses of acyclic guanine nucleosides.

Sources

HPLC method for N2-Acetyl Acyclovir Benzoate analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the analysis of N2-Acetyl Acyclovir Benzoate . As a critical intermediate in the synthesis of Acyclovir and Valacyclovir, the precise quantification of this salt form requires the simultaneous separation of the organic cation (N2-Acetyl Acyclovir), the counter-ion (Benzoate), and potential degradation products (Acyclovir, Guanine). This guide employs a gradient Reverse-Phase (RP-HPLC) strategy utilizing pH-controlled phosphate buffering to manipulate the retention of the benzoate moiety, ensuring baseline resolution from the target API.

Introduction & Chemical Context

This compound is a synthetic intermediate where the exocyclic amine of the guanine ring is protected by an acetyl group, and the molecule is crystallized as a benzoate salt.

  • The Challenge: The analysis presents a "polarity paradox."

    • Acyclovir (Degradant): Highly polar, elutes early.

    • N2-Acetyl Acyclovir (Target): Moderately polar due to the amide protection.

    • Benzoate (Counter-ion): At acidic pH, benzoic acid is protonated (neutral) and highly hydrophobic, leading to strong retention on C18 columns.

  • The Solution: A gradient elution profile is strictly required. Isocratic methods suitable for Acyclovir will cause the Benzoate peak to elute excessively late (broadening the peak), while strong solvents will co-elute the target with the solvent front.

Mechanism of Separation: We utilize Ion Suppression Chromatography . By maintaining the mobile phase pH at 3.0 (below the pKa of benzoic acid, ~4.2), we force the benzoate counter-ion into its neutral, hydrophobic state. This allows it to be retained and separated from the N2-Acetyl Acyclovir peak, rather than eluting in the void volume as an unretained anion.

Analytical Method Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with Quaternary Pump and PDA/UV Detector.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 250 mm x 4.6 mm, 5 µm packing.

    • Why: 5 µm particles prevent high backpressure during the organic ramp required to elute the benzoate.

  • Reagents:

    • Potassium Dihydrogen Phosphate (

      
      ), AR Grade.
      
    • Orthophosphoric Acid (85%), HPLC Grade.

    • Acetonitrile (ACN), HPLC Gradient Grade.

    • Milli-Q Water (18.2 MΩ).

Mobile Phase Preparation
  • Mobile Phase A (Buffer):

    • Dissolve 2.72 g of

      
       in 1000 mL of Milli-Q water (20 mM).
      
    • Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid.

    • Filter through a 0.45 µm Nylon membrane.[1]

  • Mobile Phase B (Organic):

    • 100% Acetonitrile (degassed).

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain theoretical plates.
Column Temp 30°CEnsures consistent viscosity and retention times.
Injection Volume 10 µLPrevents column overload; N2-acetyl derivatives can be soluble but prone to precipitation in high aqueous MP.
Detection UV @ 254 nmMax absorption for the Guanine ring and Benzoate moiety.
Run Time 25 MinutesSufficient to elute the late-eluting Benzoate peak.
Gradient Program

Note: The gradient is designed to hold the polar Acyclovir/Guanine early, then ramp up to elute the hydrophobic Benzoate.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00955Initial equilibration (Retain polar impurities)
5.00955Isocratic hold for Acyclovir separation
15.004060Linear ramp to elute N2-Acetyl Acyclovir & Benzoate
20.004060Wash step
20.10955Return to initial conditions
25.00955Re-equilibration

Experimental Workflow (Visualization)

The following diagram outlines the standard operating procedure (SOP) for sample preparation and analysis, including the critical decision node for pH adjustment.

G Start Start: Sample Preparation Weigh Weigh 50mg this compound Start->Weigh Dissolve Dissolve in Diluent (50:50 Water:Methanol) Weigh->Dissolve Filter Filter (0.45 µm PVDF) Dissolve->Filter Inject Inject into HPLC (Gradient Method) Filter->Inject Decision Check Resolution (Rs) Benzoate vs. N2-Acetyl Inject->Decision Pass Rs > 2.0 Process Data Decision->Pass Pass Fail Rs < 2.0 (Co-elution) Decision->Fail Fail Action Adjust Buffer pH (Lower pH retains Benzoate longer) Fail->Action Action->Inject Re-inject

Caption: Figure 1: Analytical workflow for this compound, highlighting the critical resolution check between the API and the counter-ion.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must meet the following acceptance criteria before identifying the batch.

ParameterAcceptance LimitCausality / Scientific Basis
Resolution (

)
> 2.0 between N2-Acetyl Acyclovir and BenzoateEssential because Benzoate is present in stoichiometric amounts (1:1). Overlap invalidates quantification.
Tailing Factor (

)
< 1.5 for N2-Acetyl AcyclovirAcyclovir derivatives are basic (guanine moiety) and interact with residual silanols. High tailing indicates column aging or insufficient buffer strength.
Theoretical Plates (

)
> 5,000Ensures column efficiency is sufficient for impurity detection.
Precision (%RSD) < 1.0% (n=6 injections)Demonstrates pump stability and autosampler accuracy.

Elution Order (Typical):

  • Guanine (if present): ~2.5 min

  • Acyclovir : ~4.5 min

  • N2-Acetyl Acyclovir : ~10 - 12 min

  • Benzoic Acid : ~13 - 15 min (Strongly dependent on pH)

Troubleshooting & Expert Insights

The "Drifting Benzoate" Phenomenon
  • Observation: The Benzoic acid peak retention time shifts significantly between runs or batches of mobile phase.

  • Root Cause: Benzoic acid is a weak acid (

    
    ). Small fluctuations in Mobile Phase A pH (e.g., pH 3.0 vs 3.2) dramatically alter its ionization state.
    
  • Fix: Use a calibrated pH meter. Always buffer the aqueous phase. Do not rely on simple acid addition without pH verification.

Peak Splitting
  • Observation: N2-Acetyl Acyclovir peak appears split or shouldered.

  • Root Cause: Sample solvent incompatibility. Dissolving the sample in 100% Methanol while starting the gradient at 95% Water causes "solvent shock" at the column head.

  • Fix: Match the sample diluent to the initial gradient conditions (e.g., 90:10 Water:Methanol) or reduce injection volume to 5 µL.

References

  • United States Pharmacopeia (USP). Acyclovir Monograph: Related Compounds. USP-NF. (Standard reference for Acyclovir impurity limits and general HPLC conditions).

  • European Pharmacopoeia (Ph. Eur.). Aciclovir Monograph 0968. (Defines Impurity F as N-acetylaciclovir).

  • Huidobro, A.L., et al. (2005).[2] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis, 37(4), 687-694. (Foundational work on separating Acyclovir from its acetylated derivatives).

  • Basavaiah, K., et al. (2003). "High-performance liquid chromatographic determination of acyclovir in pharmaceuticals." Il Farmaco, 58(12), 1301-1306. (Validation parameters for Acyclovir HPLC).

  • PubChem. Compound Summary: N2-Acetylacyclovir.[3] National Library of Medicine. (Chemical structure and physical property verification).

Sources

Advanced Impurity Profiling: Utilizing N2-Acetyl Acyclovir Benzoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical scientists. It bypasses generic templates to focus on the specific challenges and methodologies associated with N2-Acetyl Acyclovir Benzoate (CAS 133186-23-9) , a critical process-related impurity and synthetic intermediate.

Executive Summary & Application Context

In the synthesis of Acyclovir (and its prodrug Valacyclovir), This compound (Chemical Name: 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate) represents a critical late-stage intermediate . Its presence in the final Active Pharmaceutical Ingredient (API) indicates incomplete hydrolysis during the deprotection steps of the guanine base and the acyclic side chain.

Unlike common degradation products (e.g., Guanine, Acyclovir Acid), this molecule possesses significant lipophilicity due to the benzoyl and acetyl protecting groups. This drastic difference in polarity compared to the parent drug Acyclovir creates specific analytical challenges:

  • Solubility: It is practically insoluble in aqueous mobile phases, requiring specific organic diluents.

  • Elution: It acts as a "late eluter" in Reverse-Phase HPLC, often requiring gradient extension to prevent carryover or "ghost peaks" in subsequent runs.

  • Response Factor: The benzoyl chromophore significantly alters UV absorption relative to Acyclovir, necessitating precise Relative Response Factor (RRF) determination.

Chemical Identity & Origin

To effectively use this reference standard, one must understand its origin. It is typically generated during the alkylation of N,N-diacetylguanine with a benzoyl-protected side chain.

Figure 1: Synthetic Origin & Impurity Pathway

The following diagram illustrates the formation of this compound and its conversion to Acyclovir. Failure in Step 3 leads to impurity retention.

G Guanine Guanine DiAcetyl N,N-Diacetylguanine (Activated Base) Guanine->DiAcetyl Acetylation (Ac2O) Intermediate This compound (CAS 133186-23-9) Target Reference Standard DiAcetyl->Intermediate Condensation (p-TsOH/DMSO) SideChain Benzoyl-protected Side Chain SideChain->Intermediate Intermediate:s->Intermediate:e Incomplete Reaction Acyclovir Acyclovir (Final API) Intermediate->Acyclovir Hydrolysis (Deprotection)

Caption: Synthesis pathway highlighting this compound as the key protected intermediate before final hydrolysis.

Experimental Protocols

Protocol A: Standard Preparation (Solubility Management)

Challenge: this compound is hydrophobic. Attempting to dissolve it directly in the HPLC mobile phase (high water content) will result in precipitation and inaccurate calibration curves.

Reagents:

  • Standard: this compound (>98% purity).

  • Solvent A: Dimethyl Sulfoxide (DMSO) – Critical for primary stock.

  • Solvent B: Methanol (HPLC Grade).[1][2]

Step-by-Step Procedure:

  • Primary Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

    • Add 2 mL of DMSO . Sonicate for 2 minutes until fully dissolved. Note: Do not use water.

    • Dilute to volume with Methanol .

    • Stability: Stable for 2 weeks at 2-8°C.

  • Working Standard Solution (50 µg/mL):

    • Transfer 500 µL of Primary Stock into a 10 mL flask.

    • Dilute to volume with 50:50 Methanol:Water .

    • Caution: Observe for any turbidity. If precipitation occurs, increase Methanol ratio to 60:40.

Protocol B: High-Performance Liquid Chromatography (HPLC)

Objective: Separate the highly polar Acyclovir (early eluting) from the non-polar this compound (late eluting) in a single run.

System Parameters:

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase; 250mm length provides necessary theoretical plates.
Column Temp 30°CMaintains consistent viscosity and retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 254 nmMax absorption for the guanine core; Benzoyl group also absorbs strongly here.
Injection Vol 20 µLSufficient sensitivity for impurity limits (typically <0.15%).

Mobile Phase Configuration:

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid). Acidic pH suppresses ionization of silanols and improves peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

Gradient Program (Critical): Standard isocratic methods for Acyclovir will NOT elute this impurity within a reasonable time.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration: Elution of Acyclovir (~4-6 min).
10.0955Isocratic hold to resolve early polar impurities (Guanine).
25.04060Ramp: Elute this compound.
35.04060Wash: Ensure removal of highly lipophilic dimers.
36.0955Return to initial conditions.
45.0955Re-equilibration.
Protocol C: Relative Response Factor (RRF) Determination

Because the Benzoate group adds significant UV absorbance, assuming a 1:1 response with Acyclovir will lead to underestimation of the impurity mass. You must calculate the RRF.

Workflow:

  • Prepare equimolar solutions (e.g., 10 µM) of Acyclovir Reference Standard and This compound .

  • Inject each solution in triplicate.

  • Calculate RRF using the formula:

    
    
    
  • Application: When quantifying the impurity in a sample, divide the calculated area by the RRF to get the true concentration.

    • Expected RRF: Typically > 1.0 due to the added chromophore (Benzoyl).

Visualization of Analytical Logic

Figure 2: Analytical Method Validation Workflow

This flowchart ensures the method is self-validating and robust against false negatives.

AnalysisWorkflow Start Start Validation SolubilityCheck Solubility Check (DMSO/MeOH Stock) Start->SolubilityCheck GradientTest Run Gradient (0-60% ACN) SolubilityCheck->GradientTest Decision1 Peak RT > 20 min? GradientTest->Decision1 Optimize Increase Organic Ramp Rate Decision1->Optimize No (Elutes too early/late) SystemSuit System Suitability (Resolution > 2.0) Decision1->SystemSuit Yes (Correct Retention) Optimize->GradientTest CalcRRF Calculate RRF (Equimolar Injection) SystemSuit->CalcRRF FinalMethod Final Validated Method CalcRRF->FinalMethod

Caption: Logic flow for validating the retention and quantification of the late-eluting benzoate impurity.

Troubleshooting & Stability Notes

  • Ghost Peaks: If you observe broad peaks in blank injections, it is likely this compound carrying over from a previous run.

    • Solution: Ensure the gradient wash step (60% ACN) is held for at least 10 minutes.

  • Peak Tailing: The free amine on the guanine ring can interact with silanols.

    • Solution: Ensure the buffer pH is maintained at 3.0 ± 0.1. Do not use neutral pH.

  • Degradation: The ester linkage (benzoate) is susceptible to hydrolysis in basic conditions.

    • Precaution: Never use alkaline diluents. Keep all solutions at pH < 6.

References

  • Ravisankar, P., et al. (2015).[1] "Development and Validation of RP-HPLC Method for Quantitative Estimation of Acyclovir in Bulk Drug and Tablets." Journal of Chemical and Pharmaceutical Sciences, 8(1). Retrieved from [Link]

  • Matsumoto, H., et al. (1988).[3] "Synthesis of Acyclovir from Guanine." Chemical & Pharmaceutical Bulletin. (Cited in MDPI Review on Acyclovir Synthesis). Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving N2-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for N2-Acetyl Acyclovir Benzoate in Antiviral Research

Acyclovir, a cornerstone in the treatment of Herpes Simplex Virus (HSV) infections, is a synthetic nucleoside analog that, upon activation, potently inhibits viral DNA replication.[1] Its efficacy hinges on a selective activation process initiated by viral thymidine kinase, rendering it a highly specific therapeutic agent with minimal impact on uninfected host cells. This compound is a prodrug of acyclovir, designed to enhance its physicochemical properties, potentially leading to improved bioavailability.[2][3] Prodrug strategies are a well-established approach in antiviral drug development to overcome limitations of the parent drug, such as poor solubility or rapid metabolism.[3] The ester and acetyl moieties of this compound are anticipated to be cleaved by cellular esterases and other hydrolases, releasing acyclovir intracellularly where it can then exert its antiviral effect.[3]

This document provides a comprehensive guide for the in vitro evaluation of this compound, detailing protocols for assessing its cytotoxicity and antiviral efficacy in cell culture models.

Presumed Mechanism of Action of this compound

This compound is designed to be biologically inert until it undergoes metabolic activation within the host cell. The proposed pathway involves a two-step enzymatic conversion to release the active parent drug, acyclovir. Subsequently, acyclovir is selectively phosphorylated by viral thymidine kinase and then further phosphorylated by host cell kinases to its active triphosphate form. Acyclovir triphosphate competitively inhibits the viral DNA polymerase and is also incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.[4]

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound N2-Acetyl Acyclovir Benzoate_in This compound This compound->N2-Acetyl Acyclovir Benzoate_in Cellular Uptake Acyclovir Acyclovir N2-Acetyl Acyclovir Benzoate_in->Acyclovir Cellular Esterases & Hydrolases ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibition Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation

Caption: Presumed metabolic activation pathway of this compound.

Part 1: Cytotoxicity Assessment (CC50 Determination)

Prior to evaluating the antiviral activity of this compound, it is imperative to determine its cytotoxic potential on the host cells that will be used in the antiviral assays.[5] The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[6]

Protocol: MTT Assay for CC50 Determination

This protocol is designed for a 96-well plate format using Vero cells, a commonly used cell line for HSV studies.

Materials:

  • Vero cells

  • This compound

  • Acyclovir (as a control)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count Vero cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of this compound in DMSO. Due to the lack of specific solubility data, it is recommended to start with a high concentration (e.g., 100 mM) and observe for any precipitation upon dilution.

    • Perform serial two-fold dilutions of the compound in DMEM with 2% FBS to obtain a range of concentrations (e.g., from 1000 µM down to 0.5 µM). Prepare acyclovir dilutions in parallel as a control.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Include "cell control" wells with medium only (no compound) and "blank" wells with medium but no cells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be consistent with the planned antiviral assay.

  • MTT Assay:

    • After incubation, carefully remove the medium containing the compound.

    • Add 100 µL of fresh DMEM and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.[7]

Data Presentation:

CompoundCell LineIncubation Time (h)CC50 (µM) [Hypothetical]
This compoundVero48>1000
AcyclovirVero48>1000

Part 2: Antiviral Efficacy Assessment (EC50 Determination)

The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound against lytic viruses like HSV.[8] This assay measures the concentration of the compound required to reduce the number of viral plaques by 50% (Effective Concentration 50, EC50).

Protocol: Plaque Reduction Assay for HSV-1

This protocol details the steps for performing a plaque reduction assay with HSV-1 on Vero cells in a 12-well plate format.

Materials:

  • Vero cells

  • Herpes Simplex Virus Type 1 (HSV-1) stock of known titer (PFU/mL)

  • This compound

  • Acyclovir (as a positive control)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Methylcellulose (or other overlay medium)

  • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

  • Formaldehyde (for fixing)

  • 12-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • The day before the assay, seed Vero cells into 12-well plates at a density of 4 x 10^5 cells/well in 1 mL of DMEM with 10% FBS.[9]

    • Incubate overnight to form a confluent monolayer.

  • Virus and Compound Preparation:

    • Prepare serial dilutions of this compound and acyclovir in DMEM with 2% FBS at concentrations below their respective CC50 values.

    • Dilute the HSV-1 stock in DMEM to a concentration that will produce 50-100 plaque-forming units (PFU) per well.

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers.

    • Wash the monolayers gently with PBS.

    • In separate tubes, mix equal volumes of the diluted virus with each compound dilution (and a virus-only control with medium).

    • Add 200 µL of the virus-compound mixture to the corresponding wells in duplicate or triplicate.

    • Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Overlay Application:

    • After the adsorption period, aspirate the inoculum.

    • Overlay the cell monolayers with 1 mL of DMEM containing 2% FBS, the respective compound concentrations, and 1% methylcellulose.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until distinct plaques are visible in the virus control wells.

  • Plaque Staining and Counting:

    • Aspirate the overlay medium.

    • Fix the cells by adding 1 mL of 10% formaldehyde to each well and incubating for at least 30 minutes.

    • Discard the formaldehyde and gently wash the wells with water.

    • Add 0.5 mL of 0.1% crystal violet solution to each well and stain for 15-20 minutes.[10]

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control using the formula: % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

    • Plot the percentage of plaque reduction against the logarithm of the compound concentration and use non-linear regression analysis to determine the EC50 value.

Workflow Visualization:

G cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Plaque Reduction Assay (EC50) C1 Seed Vero Cells (96-well plate) C2 Add Serial Dilutions of This compound C1->C2 C3 Incubate (48-72h) C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance & Calculate CC50 C4->C5 A1 Seed Vero Cells (12-well plate) A2 Infect with HSV-1 & Add Compound Dilutions A1->A2 A3 Incubate with Methylcellulose Overlay (48-72h) A2->A3 A4 Fix and Stain with Crystal Violet A3->A4 A5 Count Plaques & Calculate EC50 A4->A5

Caption: Experimental workflows for CC50 and EC50 determination.

Part 3: Data Interpretation and Selectivity Index

The therapeutic potential of an antiviral compound is not solely determined by its potency but also by its safety. The Selectivity Index (SI) provides a quantitative measure of this balance and is calculated as the ratio of the CC50 to the EC50.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates greater selectivity of the compound for inhibiting viral replication at concentrations that are non-toxic to the host cells. Generally, an SI of 10 or greater is considered a promising starting point for further drug development.[5]

Data Presentation:

CompoundCC50 (µM) [Hypothetical]EC50 (µM) [Hypothetical]Selectivity Index (SI) [Hypothetical]
This compound>10005.2>192
Acyclovir>10002.5>400

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically determining its cytotoxicity and antiviral efficacy, researchers can gain valuable insights into its potential as a novel anti-herpetic agent. The successful execution of these assays is a critical step in the preclinical evaluation of this and other antiviral drug candidates.

References

  • BenchChem. (2025). Protocol for assessing cytotoxicity (CC50) of antiviral compounds. Retrieved from a relevant scientific protocol provider.
  • Anand, B. S., Katragadda, S., & Mitra, A. K. (2004). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Journal of Pharmacology and Experimental Therapeutics, 311(2), 645-654.
  • Krasny, H. C., & Petty, B. G. (1987). Metabolism of desciclovir, a prodrug of acyclovir, in humans after multiple oral dosing. The Journal of Clinical Pharmacology, 27(1), 74-77.
  • JoVE. (2025). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. Retrieved from [Link]

  • JoVE. (2021). Plaquing of Herpes Simplex Viruses. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antiviral Assays. Retrieved from a relevant scientific protocol provider.
  • Krasny, H. C., & Petty, B. G. (1987). Metabolism of desciclovir, a prodrug of acyclovir, in humans after multiple oral dosing. The Journal of Clinical Pharmacology, 27(1), 74-77.
  • EURL. (2021).
  • Gabriella, H. (2024). Metabolic Pathways of Acyclovir and Clinical Implications for Antiviral Therapy. Der Pharma Lettice, 16, 03-04.
  • Frontiers in Microbiology. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology, 8, 1165.
  • MDPI. (2023). The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity. International Journal of Molecular Sciences, 24(13), 10989.
  • Frontiers in Microbiology. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology, 8, 1165.
  • ResearchGate. (2022). How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Critical Review of Synthesis, Toxicology and Detection of Acyclovir. (2020). Molecules, 25(2), 315.
  • PubChem. (n.d.). This compound-d4. Retrieved from [Link]

  • Bundgaard, H., & Falch, E. (1991). Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir. Pharmaceutical research, 8(9), 1087–1093.
  • VAST Journals System. (2009). Synthesis of Acyclovir as an Antiherpes-Virus Drug. Retrieved from [Link]

  • Google Patents. (n.d.). RU2111967C1 - Method of synthesis of aciclovir.
  • Davis, S. S., & Worthington, H. E. (1994). The preparation, characterisation and solubility characteristics of a hydrogen-bonded complex between acyclovir and cytosine. International journal of pharmaceutics, 108(2), 147-154.

Sources

In Vitro Efficacy and Safety Profiling of N2-Acetyl Acyclovir Benzoate: Application Notes and Protocols for Preclinical Antiviral Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Acyclovir Prodrugs in Antiherpetic Therapy

Acyclovir, a synthetic purine nucleoside analogue, remains a cornerstone in the management of infections caused by Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1] Its high selectivity for virus-infected cells stems from its mechanism of action, which is dependent on phosphorylation by a viral-encoded thymidine kinase (TK) to its monophosphate form.[2] Cellular kinases then convert the monophosphate to the active acyclovir triphosphate, which acts as a potent inhibitor of viral DNA polymerase, leading to chain termination and cessation of viral replication.[2] Despite its efficacy, acyclovir suffers from poor oral bioavailability, typically in the range of 15-30%.[2][3]

To overcome this limitation, various prodrug strategies have been developed to enhance the absorption of acyclovir.[4][5] These prodrugs are chemical derivatives of acyclovir that are designed to be more readily absorbed and then metabolized in the body to release the active acyclovir molecule. N2-Acetyl Acyclovir Benzoate is one such derivative, an ester prodrug of acyclovir.[6][7] The ester linkages are anticipated to be cleaved by cellular esterases, releasing acyclovir intracellularly where it can then be phosphorylated by viral TK.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro methodologies to assess the antiviral efficacy and safety profile of this compound.

I. Foundational Assays for Antiviral Drug Evaluation

A thorough in vitro evaluation of any new antiviral candidate is predicated on a trio of interconnected assays designed to determine its specific antiviral activity while ensuring it does not exert undue toxicity on the host cells. The relationship between these assays is crucial for establishing a therapeutic window.

G cluster_0 Core In Vitro Assessment cluster_1 Key Efficacy Assays Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Selectivity Index (SI) Selectivity Index (SI) Cytotoxicity Assay (CC50)->Selectivity Index (SI) Determines host cell toxicity Antiviral Efficacy Assay (EC50) Antiviral Efficacy Assay (EC50) Antiviral Efficacy Assay (EC50)->Selectivity Index (SI) Determines viral inhibition Plaque Reduction Assay Plaque Reduction Assay Antiviral Efficacy Assay (EC50)->Plaque Reduction Assay Viral Yield Reduction Assay Viral Yield Reduction Assay Antiviral Efficacy Assay (EC50)->Viral Yield Reduction Assay

Figure 1: Logical workflow for the in vitro assessment of antiviral compounds.

A. Cytotoxicity Assay: Establishing the Safety Profile

Before evaluating the antiviral activity of this compound, it is imperative to determine its cytotoxic potential against the host cell line. This is crucial to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[8]

Recommended Cell Line: Vero cells (African green monkey kidney epithelial cells) are a standard and highly recommended cell line for HSV studies due to their high susceptibility to infection and inability to produce interferon.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells.[8]

Materials:

  • Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of this compound in DMEM with 2% FBS. The concentration range should be broad enough to determine the CC50 value accurately (e.g., from 1 µM to 1000 µM).

  • Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions in triplicate. Include a "cell control" (medium only) and a "solvent control" (highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assays.

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

CompoundCell LineCC50 (µM)
This compoundVero>500
Acyclovir (Reference Control)Vero617.00

Table 1: Representative Cytotoxicity Data.

II. Quantifying Antiviral Efficacy

With the safety profile established, the next critical step is to determine the antiviral potency of this compound. This is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

A. Plaque Reduction Assay: A Gold Standard for Antiviral Susceptibility

The plaque reduction assay is a highly reliable method for quantifying the ability of a compound to inhibit the infectivity of a virus. Plaques are localized areas of cell death caused by viral replication in a cell monolayer, and a reduction in the number or size of these plaques in the presence of the compound indicates antiviral activity.

Materials:

  • Confluent monolayer of Vero cells in 6-well or 12-well plates

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound and Acyclovir (control) serial dilutions in DMEM with 2% FBS

  • Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Virus Dilution: Prepare serial dilutions of the virus stock to yield a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection: Remove the growth medium from the Vero cell monolayers and infect the cells with 200 µL of the virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.

  • Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayers twice with PBS.

  • Overlay: Add 2 mL of the overlay medium containing the serial dilutions of this compound or acyclovir to each well. Include a "virus control" (overlay medium without compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator until plaques are visible.

  • Staining: Remove the overlay medium and fix the cells with methanol for 10 minutes. Stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

G cluster_0 Plaque Reduction Assay Workflow A Seed Vero cells in multi-well plates B Infect with HSV (1 hour) A->B C Remove inoculum and wash cells B->C D Add overlay medium with compound dilutions C->D E Incubate for 48-72 hours D->E F Fix and stain with Crystal Violet E->F G Count plaques and calculate EC50 F->G

Figure 2: Step-by-step workflow of the Plaque Reduction Assay.

B. Viral Yield Reduction Assay: Measuring the Inhibition of Progeny Virus Production

The viral yield reduction assay provides a quantitative measure of the inhibition of infectious virus particle production in the presence of the test compound.[6] This assay is particularly useful for confirming the findings of the plaque reduction assay and for compounds that may not completely inhibit plaque formation but reduce the amount of infectious virus produced.

Materials:

  • Confluent monolayer of Vero cells in 24-well plates

  • HSV-1 or HSV-2 stock

  • This compound and Acyclovir (control) serial dilutions in DMEM with 2% FBS

  • Sterile microcentrifuge tubes

Procedure:

  • Infection and Treatment: Infect Vero cell monolayers with HSV at a multiplicity of infection (MOI) of 0.1 for 1 hour. After adsorption, remove the inoculum, wash the cells, and add medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 24-48 hours.

  • Virus Harvest: After incubation, subject the plates to three cycles of freeze-thawing to release the progeny virus.

  • Virus Titration: Clarify the cell lysates by centrifugation. Perform 10-fold serial dilutions of the supernatants and titrate the amount of infectious virus in each sample using a standard plaque assay as described above.

  • Data Analysis: The viral yield is expressed as PFU/mL. Calculate the percentage of viral yield reduction for each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the viral yield by 50%.

CompoundVirusEC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundHSV-1~0.3>1667
This compoundHSV-2~0.5>1000
Acyclovir (Reference Control)HSV-10.203085
Acyclovir (Reference Control)HSV-2~0.4~1542

Table 2: Representative Antiviral Efficacy and Selectivity Index Data.

III. Mechanism of Action and Prodrug Conversion

The antiviral activity of this compound is contingent upon its conversion to acyclovir within the host cell. The ester and acetyl groups are designed to be cleaved by intracellular esterases, releasing the active acyclovir molecule.

G cluster_0 Intracellular Activation Pathway Prodrug This compound ACV Acyclovir Prodrug->ACV Cellular Esterases ACVMP Acyclovir Monophosphate ACV->ACVMP Viral Thymidine Kinase ACVDP Acyclovir Diphosphate ACVMP->ACVDP Cellular Kinases ACVTP Acyclovir Triphosphate ACVDP->ACVTP Cellular Kinases DNA_Polymerase Viral DNA Polymerase ACVTP->DNA_Polymerase Inhibition Chain_Termination Viral DNA Chain Termination DNA_Polymerase->Chain_Termination Leads to

Figure 3: Proposed intracellular activation pathway of this compound.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of this compound. By systematically determining the cytotoxicity (CC50) and antiviral efficacy (EC50) through established methods such as the MTT, plaque reduction, and viral yield reduction assays, researchers can accurately assess the therapeutic potential of this acyclovir prodrug. The high selectivity index anticipated for this compound, similar to that of acyclovir, would indicate a favorable safety and efficacy profile. Future studies should focus on confirming the intracellular conversion of this compound to acyclovir in HSV-infected cells and evaluating its efficacy in in vivo models of herpes infections.

References

  • Benchchem. (2025).
  • Al-kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2021). The Role of Metabolites in Acyclovir-Induced Neurotoxicity and Nephrotoxicity. Pharmaceuticals, 14(9), 893.
  • Jensen, E., & Bundgaard, H. (1991). Kinetics of the acid-catalyzed hydrolysis of acyclovir and an ester prodrug in aqueous solution. Acta Pharmaceutica Nordica, 3(3), 147-150.
  • Field, H. J. (2005). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1-11.
  • Derudas, M., et al. (2014). Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 843-850.
  • Anand, B. S., et al. (2012). Synthesis, metabolism and cellular permeability of enzymatically stable dipeptide prodrugs of acyclovir. Molecular Pharmaceutics, 9(10), 2957-2967.
  • Yilmaz, B., et al. (2016). Cytotoxic effect of acyclovir against Vero cells. Turkish Journal of Medical Sciences, 46(6), 1832-1837.
  • Colla, L., De Clercq, E., Busson, R., & Vanderhaeghe, H. (1983). Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine]. Journal of Medicinal Chemistry, 26(4), 602-604.
  • Cagno, V., et al. (2018). Novel broad spectrum virucidal molecules against enveloped viruses. Antiviral Research, 160, 143-151.
  • ResearchGate. (n.d.). Cytotoxicity assay in Vero cells (CC20 and CC50).
  • Academia.edu. (n.d.). Synthesis and antiviral activity of water-soluble esters of acyclovir [9-[(2-hydroxyethoxy)methyl]guanine).
  • Schaeffer, H. J., et al. (1983). The spectrum of antiviral activities of acyclovir in vitro and in vivo. The Journal of Antimicrobial Chemotherapy, 12 Suppl B, 19-27.
  • Andrei, G., et al. (1998). The potency of acyclovir can be markedly different in different cell types. Antiviral Research, 39(2), 113-121.
  • Benchchem. (2025). Protocol for assessing cytotoxicity (CC50) of antiviral compounds.
  • Furman, P. A., de Miranda, P., St. Clair, M. H., & Elion, G. B. (1981). Metabolism of acyclovir in virus-infected and uninfected cells. Antimicrobial Agents and Chemotherapy, 20(4), 518-524.
  • Golebiewski, A., et al. (2011). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. Acta Poloniae Pharmaceutica, 68(5), 653-658.
  • Ekins, S., et al. (2016). Naïve Bayesian Models for Vero Cell Cytotoxicity. Pharmaceutical Research, 33(12), 2937-2948.
  • Spodheim-Maurizot, M., Dreux, M., Saint-Ruf, G., & Leng, M. (1979). Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene. Nucleic Acids Research, 7(8), 2347-2361.
  • Derudas, M., et al. (2013). Structure of Acyclovir® and synthetic pro-nucleosides actives against herpes viruses. RSC Advances, 3(48), 25681-25695.
  • Wang, Y., et al. (2021). Study on antiviral mechanism of acetylshikonin against herpes simplex virus type 2 in vitro. Chinese Journal of Experimental Traditional Medical Formulae, 27(15), 1-8.
  • Sahu, R., & Singh, B. (2017). Stress Studies on Acyclovir.
  • Krayevsky, A. A., et al. (2002). Cell metabolism of acyclovir phosphonate derivatives and antiherpesvirus activity of their combinations with alpha2-interferon. Molekuliarnaia Biologiia, 36(6), 1074-1081.
  • Shirokova, E. A., et al. (2012). Phosphoramidate derivatives of acyclovir: synthesis and antiviral activity in HIV-1 and HSV-1 models in vitro. Bioorganic & Medicinal Chemistry, 20(19), 5802-5809.
  • Rajewsky, M. F., et al. (1985). Enzymatic elimination of O6-ethylguanine and stability of O4-ethylthymine in the DNA of malignant neural cell lines exposed to N-ethyl-N-nitrosourea in culture. Carcinogenesis, 6(5), 799-804.
  • Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. Tetrahedron Letters, 26(21), 2525-2528.
  • Vigneron, J., et al. (2018).
  • Kazimierczuk, Z., & Manikowski, A. (1995). Tautomerism and Regioselectivity in Ribosylation of Guanine. Nucleosides and Nucleotides, 14(3-5), 287-290.
  • Lisco, A., et al. (2008). The Antiherpetic Drug Acyclovir Inhibits HIV Replication and Selects the V75I Reverse Transcriptase Multidrug Resistance Mutation. Journal of Virology, 82(15), 7781-7789.
  • Emami, J., et al. (2009). Preparation and in vitro-in vivo evaluation of acyclovir floating tablets. DARU Journal of Pharmaceutical Sciences, 17(3), 193-201.
  • Whiteman, P. D., & Brigden, D. (1985). The spectrum of antiviral activities of acyclovir in vitro and in vivo. Scandinavian Journal of Infectious Diseases. Supplementum, 47, 19-27.*, 19-27.

Sources

Application Notes & Protocols: Handling and Storage of N2-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and quality control of N2-Acetyl Acyclovir Benzoate (CAS No. 133186-23-9), a derivative of the antiviral drug Acyclovir.[][2][3] These protocols are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. The guidelines herein are synthesized from established practices for active pharmaceutical ingredients (APIs), data on related Acyclovir prodrugs, and general chemical safety principles.

Introduction: Compound Overview

This compound is a prodrug of Acyclovir, an acyclic nucleoside analog with potent inhibitory activity against several herpes viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[][3][4] Like other Acyclovir prodrugs, it is designed to enhance the bioavailability of the parent compound.[5] The N-acetyl and benzoate ester moieties are intended to be cleaved in vivo to release the active Acyclovir. Understanding the chemical nature of these ester and amide linkages is critical for predicting the compound's stability and handling requirements.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for proper handling, solvent selection, and analytical method development.

PropertyValueSource(s)
IUPAC Name 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate[][6]
Synonyms N-[9-[[2-(Benzoyloxy)ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]-acetamide[][3]
CAS Number 133186-23-9[2][6]
Molecular Formula C17H17N5O5[][2][6]
Molecular Weight 371.35 g/mol [][2]
Appearance White to Off-White Crystalline Powder[6][7]
Purity Typically ≥95%[]

Core Principles of Handling Active Pharmaceutical Ingredients (APIs)

The handling of any API, including this compound, must adhere to Good Manufacturing Practices (GMP) to ensure both personnel safety and product quality.[8] All quality-related activities should be clearly defined and documented.[8] It is the responsibility of all personnel involved in the manufacturing and handling process to maintain quality.[8]

cluster_0 API Handling Workflow Receipt Receipt of Materials Storage Secure Storage Receipt->Storage Verify Integrity Handling Controlled Handling & Weighing Storage->Handling Controlled Access QC Quality Control Testing Handling->QC Sample Submission Distribution Distribution for Research Handling->Distribution Dispense

Caption: General workflow for handling APIs.

Recommended Handling Protocols

Personal Protective Equipment (PPE)

Given the potential for APIs to have pharmacological effects, appropriate PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[7][9]

  • Gloves: Nitrile or chloroprene rubber gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A clean, buttoned lab coat must be worn.

  • Respiratory Protection: When handling the powder outside of a contained environment (e.g., weighing), a NIOSH-approved respirator or a gas mask with an appropriate filter is recommended to prevent inhalation.[10]

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A certified chemical fume hood or a powder containment hood is recommended, especially for weighing and transferring operations.[7]

  • Static Control: Take precautionary measures against static discharge, as fine powders can be susceptible to ignition.

Spill & Decontamination Protocol

In the event of a spill, follow these steps:

  • Evacuate: Non-essential personnel should evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the powder from spreading or becoming airborne. Do not use dry sweeping.

  • Clean-up: Carefully scoop or sweep up the spilled material using appropriate tools and place it into a sealed, labeled container for disposal.[7] Clean the contaminated surface thoroughly with a suitable solvent (e.g., 70% ethanol or isopropanol) followed by water.

  • Disposal: Dispose of contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Storage Conditions & Stability

The stability of this compound is critical for its efficacy and safety. As an ester-containing prodrug, it is susceptible to hydrolysis, particularly under non-neutral pH conditions.[5][11]

Solid State Storage
  • Temperature: Store the solid compound in a tightly sealed container in a dry, well-ventilated place.[7] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize degradation.[12]

  • Light: The compound should be protected from light. Store in light-resistant containers.[7]

  • Moisture: The compound is likely sensitive to moisture, which can promote hydrolysis of the ester and amide bonds.[7] Store with a desiccant where appropriate.

Solution State Storage & Stability

The stability of Acyclovir prodrugs in solution is highly dependent on pH and temperature.[11] Ester hydrolysis is a primary degradation pathway.

  • Solvents: Acyclovir is freely soluble in DMSO and dissolves in dilute mineral acids and alkali hydroxides.[10] For biological assays, stock solutions are often prepared in DMSO.[13]

  • pH Considerations: Acyclovir itself is known to degrade under alkaline conditions.[4] Ester linkages, such as the benzoate ester in this compound, are also susceptible to base-catalyzed hydrolysis.[14] Acidic conditions can also lead to hydrolysis, though often at a slower rate.[5] It is recommended to prepare solutions in buffers at or near neutral pH (pH 7.4) for immediate use.

  • Storage of Solutions: Prepare solutions fresh for each experiment. If short-term storage is necessary, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

cluster_1 Degradation Pathways Compound N2-Acetyl Acyclovir Benzoate Hydrolysis Hydrolysis Compound->Hydrolysis Acyclovir Acyclovir (Active Drug) Hydrolysis->Acyclovir Desired in vivo Byproducts Acetic Acid + Benzoic Acid Hydrolysis->Byproducts Degradation Products

Caption: Primary degradation pathway via hydrolysis.

Quality Control & Analytical Protocols

Regularly assessing the purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing Acyclovir and its related compounds.[15][16]

Visual Inspection

Visually inspect the compound upon receipt and before each use for any changes in color or appearance, which could indicate degradation. The compound should be a white to off-white crystalline powder.[7]

HPLC Method for Purity Assessment

This protocol is a general guideline based on methods for Acyclovir and its impurities.[][4] Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic system can be effective. A mixture of an acidic buffer (e.g., 25 mM phosphate buffer at pH 3.0) and acetonitrile is a common starting point.[] A ratio of 96:4 (v/v) buffer to acetonitrile has been used for Acyclovir and its impurities.[]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at approximately 254 nm.[15]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a small amount of DMSO, then dilute with the mobile phase) to a known concentration (e.g., 1 mg/mL). Further dilute to fall within the linear range of the detector (e.g., 10-50 µg/mL).

  • Analysis: Inject the sample and monitor for the main peak corresponding to this compound and any impurity peaks, such as free Acyclovir or benzoic acid. Purity is calculated based on the relative peak areas.

Safety & Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be inferred from the parent compound, Acyclovir.

  • Acute Effects: May cause skin, eye, and respiratory tract irritation.[7] Ingestion may lead to gastrointestinal irritation.[7]

  • Chronic Effects: Acyclovir is suspected of causing genetic defects and of damaging fertility or the unborn child.[17] Therefore, this compound should be handled as a substance with potential reproductive toxicity.

  • Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

References

  • Cao, L., Wang, M., & Liu, C. (2005). Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir. PubMed.
  • D'Souza, R., & De Smaele, E. (2009). Structure-activity relationships for dipeptide prodrugs of acyclovir: implications for prodrug design. European Journal of Medicinal Chemistry.
  • FDA. (1998). Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients. GovInfo.
  • Gunda, S., et al. (2010). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. PMC.
  • LGC Standards. This compound.
  • Makarov, V., et al. (2025). Tailoring acyclovir prodrugs with enhanced antiviral activity: rational design, synthesis, human plasma stability and in vitro evaluation.
  • PubChem. This compound-d4.
  • Stoyanova, A., et al. (2012). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. PMC.
  • Bonato, P. S. (2009).
  • IOM World. Managing Active Pharmaceutical Ingredients in your workplace.
  • CDSCO. Handling and Storage Conditions for Active Pharmaceutical Ingredients (API).
  • BOC Sciences. CAS 133186-23-9 (this compound).
  • SynThink. N2-Acetyl Aciclovir Benzoate | 133186-23-9.
  • NPRA. (2012). Guideline on Regulatory Control of Active Pharmaceutical Ingredients (APIs).
  • Lima, L. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Medicinal Chemistry.
  • European Medicines Agency. (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • United States Biological. 460305 this compound-d5.
  • Spectrum Chemical. (2015).
  • Pharmaffiliates. CAS No : 133186-23-9 | Product Name : this compound.
  • Svensson, J. O., et al. (2022). Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. PMC.
  • Mathew, M., Das Gupta, V., & Bethea, C. (1994).
  • Clearsynth. This compound-d4.
  • Cayman Chemical. (2025).
  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates.
  • Kumar, A., et al. (2016). New Analytical Method Development and Validation of Acyclovir by RP-HPLC Method. Universal Journal of Pharmacy and Biosciences.
  • The Chemistry and Applications of Dibenzo
  • Gudeman, J., & Wagner, G. (2018). Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension.
  • Camber Pharmaceuticals.
  • DC Fine Chemicals.
  • Pfizer. (2012).

Sources

Troubleshooting & Optimization

Technical Support Center: N2-Acetyl Acyclovir Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts & Impurities

Target Audience: Process Chemists, Medicinal Chemists, and API Manufacturers.

Introduction

N2-Acetyl Acyclovir Benzoate (CAS: 133186-23-9) is a critical protected intermediate in the synthesis of Acyclovir and Valacyclovir. It represents the "fully protected" acyclonucleoside formed immediately after the alkylation of the guanine base.

The synthesis generally involves the condensation of N2-Acetylguanine with a benzoate-protected side-chain precursor (e.g., 2-(chloromethoxy)ethyl benzoate or an acetoxy equivalent).

This stage is the primary source of critical impurities that persist into the final API. The thermodynamic and kinetic battle between the N9 and N7 positions of the purine ring dictates the yield and purity profile. This guide addresses the isolation, identification, and mitigation of these specific byproducts.

Module 1: The Regioselectivity Challenge (N9 vs. N7 Isomers)

The most persistent byproduct in this synthesis is the N7-isomer (N2-acetyl-7-[(2-benzoyloxyethoxy)methyl]guanine).

The Mechanism

Guanine alkylation is governed by a conflict between kinetic and thermodynamic control.

  • N7-Position: More nucleophilic (kinetically favored). Alkylation here occurs rapidly at lower temperatures.

  • N9-Position (Target): Thermodynamically more stable. High temperatures and specific catalysts promote the rearrangement or selective formation of the N9 product.

Troubleshooting Guide: High N7-Isomer Content
Observation Root Cause Corrective Action
HPLC shows >5% N7-Isomer Reaction temperature too low.Increase Temperature: Ensure reaction reflux (often >100°C in Toluene/DMF) is maintained for sufficient time to allow thermodynamic equilibration.
Low N9 Yield Incorrect Solvent Polarity.Switch Solvents: Polar aprotic solvents (DMF, DMSO) favor N9 slightly better than non-polar ones, but Toluene is often used to drive azeotropic water removal which forces the reaction.
Inconsistent Batches Catalyst Acidity (p-TsOH).Check Catalyst Load: If using acid catalysis (Fusion Method), insufficient acid prevents the thermodynamic rearrangement from N7 to N9.
Visualization: Alkylation Pathways

G cluster_legend Reaction Conditions SM N2-Acetylguanine + Side Chain (Bz) TS Transition State SM->TS N7 N7-Isomer (Kinetic) (Major Impurity) TS->N7 Fast (Low Temp) N9 N9-Isomer (Target) This compound TS->N9 Slow (High Temp) N7->N9 Thermodynamic Rearrangement (Acid/Heat) key N7 forms first. High heat/acid converts N7 -> N9.

Caption: Fig 1. Kinetic vs. Thermodynamic control in Guanine alkylation. The N7 isomer is kinetically favored but can rearrange to the stable N9 target under high heat/acid conditions.

Module 2: Hydrolysis & Deacetylation Byproducts

The "Benzoate" and "Acetyl" groups are protecting groups designed to be removed later. However, they often fall off during the synthesis due to moisture or pH excursions.

Common Impurities
  • N2-Acetyl Acyclovir (Des-benzoate): Loss of the benzoate ester.

  • Acyclovir Benzoate (Des-acetyl): Loss of the N-amide protection.

  • Benzoic Acid: Free acid liberated from hydrolysis.

Troubleshooting Guide: Premature Deprotection
Symptom Diagnostic (HPLC/TLC) Root Cause Fix
Precipitate in reaction New peak, more polar than product.Wet Solvents: Water traces hydrolyze the benzoate ester.Drying: Use molecular sieves for DMF/Toluene. Ensure KF (Karl Fischer) < 0.1% before start.
Low Melting Point Presence of Benzoic Acid (retention time varies by pH).Acidic Workup: pH < 3 during workup cleaves the ester.Buffer Workup: Quench reaction with mild base (NaHCO3) rather than strong acid. Keep pH > 4.
Solubility Issues Product insoluble in organic solvents.N-Deacetylation: The N-acetyl group was lost, reverting to the insoluble guanine core.Avoid Strong Bases: If using base catalysis, avoid NaOH/KOH. Use weak bases like TEA or DIPEA.

Module 3: Experimental Protocol (Optimized)

This protocol minimizes N7 formation and prevents hydrolysis.

Reagents:

  • N2-Acetylguanine (1.0 eq)[1]

  • 2-(acetoxymethoxy)ethyl benzoate (1.2 eq) [Side chain precursor]

  • p-Toluenesulfonic acid (p-TsOH) (catalytic, 0.05 eq)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Setup: Charge N2-Acetylguanine, p-TsOH, and Toluene into a reactor equipped with a Dean-Stark trap.

  • Reflux: Heat to reflux (110°C). Remove any initial water azeotropically.

  • Addition: Add the side chain precursor dropwise over 1 hour while maintaining reflux.

    • Why? Slow addition keeps the concentration of alkylating agent low, favoring the thermodynamic N9 product.

  • Digestion: Continue reflux for 4–6 hours.

    • Checkpoint: Check HPLC.[] If N7 > 5%, continue heating.

  • Cooling: Cool to 50°C.

  • Workup: Add Methanol (to precipitate the product) or extract with DCM/Water (if liquid workup is preferred).

  • Isolation: Filter the solid. Wash with cold Methanol to remove Benzoic acid and residual side chain.

Module 4: Process Analytical Technology (PAT) Logic

Use this decision tree to interpret in-process controls.

PAT Start Sample Reaction (HPLC) CheckN7 N7 Isomer > 5%? Start->CheckN7 CheckSM Starting Material > 2%? CheckN7->CheckSM No ActionHeat Continue Reflux (+2 hours) CheckN7->ActionHeat Yes CheckHydro Des-Benzoate Detected? CheckSM->CheckHydro No ActionAdd Add 0.1 eq Side Chain CheckSM->ActionAdd Yes ActionDry Check Water Content Add Scavenger CheckHydro->ActionDry Yes Finish Proceed to Workup CheckHydro->Finish No ActionHeat->CheckN7

Caption: Fig 2. In-process decision logic. Priority is reducing N7 isomer via heat before addressing conversion or hydrolysis.

Frequently Asked Questions (FAQ)

Q1: Why is my product turning pink/brown during drying?

  • A: This indicates oxidative degradation, likely due to residual Guanine or N7-isomer decomposing. Ensure the filter cake is washed thoroughly with methanol or ethanol to remove unreacted purines, which are prone to oxidation.

Q2: Can I use N2,N9-Diacetylguanine instead of N2-Acetylguanine?

  • A: Yes. Using Diacetylguanine often improves regioselectivity because the N9 position is already activated (acetylated), making the exchange with the side chain smoother. However, it requires strictly anhydrous conditions to prevent premature loss of the sensitive N9-acetyl group.

Q3: How do I remove the Benzoic Acid byproduct?

  • A: Benzoic acid is a byproduct of the side-chain synthesis or hydrolysis. It is highly soluble in Methanol or basic aqueous washes (NaHCO3). A simple methanol slurry wash of your final filter cake usually removes it to <0.5%.

Q4: The N7 isomer is co-eluting with the N9 target on my HPLC. What column should I use?

  • A: Standard C18 columns often struggle to separate these regioisomers.

    • Recommendation: Use a Polar Embedded C18 column (e.g., Waters SymmetryShield or Agilent Zorbax SB-CN).

    • Mobile Phase: Use a gradient of Phosphate Buffer (pH 2.5) and Acetonitrile.[] The low pH suppresses ionization of the guanine ring, improving peak shape and separation.

References

  • Matsumoto, H., et al. (1988).[3] "Synthesis of Acyclovir from Diacetylguanine." Chemical & Pharmaceutical Bulletin.

  • Huidobro, A. L., et al. (2005).[] "LC methods for acyclovir and related impurities determination." Journal of Pharmaceutical and Biomedical Analysis.

  • Torii, T., et al. (2006).[4] "Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine."[4] Nucleosides, Nucleotides & Nucleic Acids.

  • BOC Sciences. (2024). "this compound Product Data & Impurity Profile."

Sources

Technical Support Center: Optimizing Reaction Conditions for N²-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N²-Acetyl Acyclovir Benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As an impurity of the antiviral drug Acyclovir, understanding its formation and synthesis is critical for quality control and analytical standard preparation.[] This document provides in-depth technical guidance in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of N²-Acetyl Acyclovir Benzoate can be approached through a multi-step process that involves the protection and functionalization of a guanine precursor. A plausible and common synthetic strategy involves the initial preparation of a suitably protected guanine derivative, followed by alkylation and subsequent modifications. A critical challenge in this synthesis is controlling the regioselectivity of the alkylation step to favor the desired N⁹ isomer over the N⁷ isomer.[2]

Reaction Workflow

cluster_0 Step 1: Acetylation of Guanine cluster_1 Step 2: Alkylation cluster_2 Step 3: Selective Deprotection Guanine Guanine Diacetylguanine N²,9-Diacetylguanine Guanine->Diacetylguanine Acetic Anhydride, Catalyst (e.g., p-TsOH) N2_Acetyl_Acyclovir_Benzoate_precursor N²-Acetyl-9-(benzoyloxymethyl) Acyclovir Diacetylguanine->N2_Acetyl_Acyclovir_Benzoate_precursor Alkylation Benzoyloxymethyl_reagent 2-(Benzoyloxy)ethoxymethyl chloride Benzoyloxymethyl_reagent->N2_Acetyl_Acyclovir_Benzoate_precursor Final_Product N²-Acetyl Acyclovir Benzoate N2_Acetyl_Acyclovir_Benzoate_precursor->Final_Product Selective deacetylation at 9-position

Caption: Synthetic workflow for N²-Acetyl Acyclovir Benzoate.

II. Frequently Asked Questions (FAQs)

Q1: What is N²-Acetyl Acyclovir Benzoate and why is its synthesis important?

N²-Acetyl Acyclovir Benzoate is a derivative of the antiviral drug Acyclovir and is often considered an impurity in Acyclovir synthesis.[] Its controlled synthesis is crucial for several reasons:

  • Reference Standard: A pure sample is necessary for the development and validation of analytical methods to quantify it as an impurity in bulk Acyclovir.

  • Pharmacological Studies: Understanding the biological activity of this and other related substances is important for drug safety and toxicology assessments.

  • Process Optimization: Studying its formation helps in optimizing the manufacturing process of Acyclovir to minimize the generation of this and other impurities.

Q2: What are the critical parameters to control during the N²-acetylation of the guanine precursor?

The N²-acetylation of guanine is a key step that influences the overall efficiency of the synthesis. Critical parameters include:

  • Acetylating Agent: Acetic anhydride is commonly used, often in conjunction with acetic acid.[3][4] The concentration of acetic anhydride should be carefully controlled to avoid the formation of unwanted byproducts.

  • Catalyst: Acid catalysts such as p-toluenesulfonic acid (p-TsOH), phosphoric acid, or Lewis acids can be employed to facilitate the reaction.[5][6][7] The choice and concentration of the catalyst can impact reaction time and yield.

  • Temperature: The reaction temperature typically ranges from 80 to 140°C.[3] Higher temperatures can lead to discoloration of the product, making purification more challenging.[3][4]

  • Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without significant degradation of the product.

Q3: How can I improve the regioselectivity of the alkylation step to favor the N⁹ isomer?

The formation of the undesired N⁷ isomer is a common challenge in the synthesis of acyclovir and its derivatives.[2] To enhance the formation of the desired N⁹ isomer:

  • Silylating Agents: Protection of the guanine derivative with a silylating agent like hexamethyldisilazane (HMDS) before alkylation can significantly improve N⁹ selectivity due to steric hindrance, which disfavors substitution at the N⁷ position.[7][8]

  • Solvent Choice: Dimethyl sulfoxide (DMSO) has been reported as a good solvent for the alkylation of diacetylguanine.[3][6][7]

  • Temperature Control: Lower alkylation temperatures (below 100°C) have been shown to favor the formation of the N⁹ isomer, although this may increase the reaction time.[2]

  • Catalyst Selection: The choice of catalyst can influence the N⁹/N⁷ ratio. Studies have shown that catalysts like p-toluenesulfonic acid and sulfanilic acid can provide good catalytic activity.[3]

Q4: What are the most common impurities I should expect, and how can I detect them?

Besides the N⁷ isomer, other common impurities include:

  • Unreacted Guanine: Due to its structural similarity to acyclovir and its derivatives, unreacted guanine can be difficult to remove during purification.[9]

  • Diacetylated and Monoacetylated Guanine: Incomplete or side reactions during the acetylation step can result in the presence of these starting materials.

  • Over-acetylated Products: Under harsh conditions, tri-acetylated products can form.[3]

Analytical Detection: High-Performance Liquid Chromatography (HPLC) is the method of choice for detecting and quantifying these impurities.[] A well-developed HPLC method with a suitable column (e.g., C18) and mobile phase can effectively separate N²-Acetyl Acyclovir Benzoate from Acyclovir and other related substances.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N²-Acetyl Acyclovir Benzoate.

Troubleshooting Workflow

cluster_Low_Yield Troubleshooting Low Yield cluster_High_Impurity Troubleshooting High Impurity cluster_Purification_Issues Troubleshooting Purification Start Problem Encountered Low_Yield Low Yield Start->Low_Yield High_Impurity High Impurity Levels Start->High_Impurity Purification_Issues Purification Difficulties Start->Purification_Issues LY_Cause1 Incomplete Reaction Low_Yield->LY_Cause1 LY_Cause2 Product Degradation Low_Yield->LY_Cause2 HI_Cause1 N⁷ Isomer Formation High_Impurity->HI_Cause1 HI_Cause2 Unreacted Starting Material High_Impurity->HI_Cause2 PI_Cause1 Co-crystallization of Impurities Purification_Issues->PI_Cause1 PI_Cause2 Poor Crystallization Purification_Issues->PI_Cause2 LY_Sol1 Optimize reaction time/temp. Increase reagent stoichiometry. LY_Cause1->LY_Sol1 LY_Sol2 Use milder reaction conditions. Ensure inert atmosphere. LY_Cause2->LY_Sol2 HI_Sol1 Use silylating agent for protection. Optimize catalyst and temperature. HI_Cause1->HI_Sol1 HI_Sol2 Increase reaction time. Adjust stoichiometry. HI_Cause2->HI_Sol2 PI_Sol1 Wash with appropriate alcohol (e.g., ethanol). Recrystallize from a different solvent system. PI_Cause1->PI_Sol1 PI_Sol2 Optimize crystallization temperature and cooling rate. Use seeding crystals. PI_Cause2->PI_Sol2

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Acetylation: Guanine has poor solubility, which can lead to incomplete reaction.Ensure guanine is fully dissolved. A two-stage acetylation process, first producing N²-monoacetylguanine, can improve solubility and yield.[10] Consider using a co-solvent like acetic acid with acetic anhydride.[3]
Suboptimal Alkylation Conditions: Incorrect temperature or catalyst concentration can lead to low conversion.Optimize the reaction temperature, keeping in mind that lower temperatures may favor the desired N⁹ isomer.[2] Titrate the amount of acid catalyst; an insufficient amount can reduce the yield.
Product Degradation: High reaction temperatures or prolonged reaction times can cause the product to decompose.Monitor the reaction progress closely using techniques like TLC or HPLC. Once the reaction is complete, proceed with workup promptly. Avoid excessive heat during solvent removal.
High Impurity Levels Formation of N⁷ Isomer: This is a common side product in the alkylation of guanine derivatives.Employ a silyl protection strategy for the guanine precursor before alkylation.[7][8] Carefully select the alkylation catalyst and maintain a lower reaction temperature.[2][3]
Presence of Unreacted Guanine: Due to its high polarity and structural similarity, guanine can be difficult to separate from the final product.Ensure the initial acetylation step goes to completion. During purification, washing the crude product with an appropriate alcohol can help remove unreacted guanine.[9]
Discoloration of Product: High temperatures during acetylation can lead to a brown or grey product that is difficult to purify.Conduct the acetylation at the lower end of the recommended temperature range (e.g., 80-120°C).[3] The use of a milder acylating agent or catalyst could also be explored.
Purification Difficulties Co-crystallization of Impurities: The desired product and impurities may crystallize together, making separation difficult.A multi-step purification process may be necessary. This can include washing the crude product with a solvent in which the impurity is more soluble (e.g., ethanol or methanol), followed by recrystallization from a suitable solvent system.[9]
Oily Product or Failure to Crystallize: The product may not solidify easily from the reaction mixture.Ensure all solvents from the previous steps are thoroughly removed. Try different solvent systems for crystallization. Seeding the solution with a small crystal of the pure product can induce crystallization.

IV. Experimental Protocols

Protocol 1: Two-Stage Acetylation of Guanine to N²,9-Diacetylguanine

This protocol is adapted from established procedures for the acetylation of guanine.[10]

  • Step 1: Formation of N²-Monoacetylguanine

    • In a pressure-rated reactor, charge guanine and a solution of 2-30% acetic anhydride in acetic acid. The molar ratio of acetic anhydride to guanine should be between 2:1 and 8:1.

    • Heat the mixture with stirring to a temperature between 100°C and 150°C.

    • Maintain the temperature and pressure until the reaction is complete (monitor by TLC or HPLC).

  • Step 2: Formation of N²,9-Diacetylguanine

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • To the concentrated residue, add fresh acetic anhydride.

    • Add a catalyst, such as 4-dimethylaminopyridine (DMAP) or phosphoric acid (0.1-5% by weight relative to the starting guanine).

    • Heat the mixture under atmospheric pressure or in a sealed reactor to between 100°C and 150°C until the formation of N²,9-diacetylguanine is complete.

    • Cool the reaction mixture to approximately 5°C to induce crystallization.

    • Filter the precipitated solid, wash with cold acetic anhydride, and dry under vacuum to obtain N²,9-diacetylguanine as a white crystalline solid.

Protocol 2: Purification of Crude N²-Acetyl Acyclovir Benzoate

This protocol outlines a general procedure for the purification of acylated acyclovir derivatives.[9]

  • Initial Wash:

    • Suspend the crude product in an alcohol such as 3A ethanol or anhydrous methanol.

    • Stir the slurry at room temperature for a specified period (e.g., 1-2 hours) to dissolve more soluble impurities.

    • Filter the solid and wash with a fresh portion of the alcohol.

  • Recrystallization:

    • Dissolve the washed solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., aqueous acetic acid, or an organic solvent system).

    • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • Matsumoto, H., et al. (1988). Studies on Antiviral Agents. I. A Convenient Synthesis of Acyclovir. Chemical & Pharmaceutical Bulletin, 36(3), 1153-1157. [Link]

  • JPH0770124A - Production of acetylguanine - Google Patents.

  • WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents.

  • Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir - MDPI. [Link]

  • RU2111967C1 - Method of synthesis of aciclovir - Google Patents.

  • An Improved Process For The Preparation N2 Acetyl 9 (1,3 Diacetoxy 2 Propoxymethyl) Guanine A Useful Intermediate For Ganciclovir - Quick Company. [Link]

  • CN106243107A - A kind of N2, the preparation method of 9 diacetyl guanines - Google Patents.

  • Critical Review of Synthesis, Toxicology and Detection of Acyclovir - MDPI. [Link]

  • Virtual screening of acyclovir derivatives as potential antiviral agents: design, synthesis and biological evaluation of new acyclic nucleoside ProTides - NIH. [Link]

  • WO/1997/024357 PROCESS FOR SYNTHESIS AND PURIFICATION OF A COMPOUND USEFUL IN THE PREPARATION OF ACYCLOVIR - WIPO Patentscope. [Link]

  • Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine - ResearchGate. [Link]

  • Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC - NIH. [Link]

  • SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG - VAST JOURNALS SYSTEM. [Link]

  • Critical Review of Synthesis, Toxicology and Detection of Acyclovir - ResearchGate. [Link]

  • One-Pot Synthesis of Antiviral Acyclovir and Other Nucleosides Derivatives Using Doped Natural Phosphate as Lewis Acid Catalyst - ResearchGate. [Link]

  • WO1995007281A1 - A process for the preparation of 9-(2-hydroxy)-ethoxymethyl-guanine - Google Patents.

  • Synthesis of Potential Impurities of Valacyclovir Hydrochloride: An Anti-Retroviral Drug - Connect Journals. [Link]

  • Preparation of acyclovir - European Patent Office - EP 0709385 A1 - Googleapis.com. [Link]

  • CN111777611A - A kind of preparation method of acyclovir intermediate N(2),9-diacetylguanine - Google Patents.

  • A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides - PubMed. [Link]

  • N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent - ResearchGate. [Link]

  • N2-Acetyl Acyclovir Benzoate-d4 | C17H17N5O5 | CID 171394353 - PubChem. [Link]

  • Preparation method of acyclovir intermediate N(2),9-diacetyl guanine - Eureka | Patsnap. [Link]

  • Acyclovir Synthesis | PDF | Pharmaceutical Sciences | Drugs - Scribd. [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - MDPI. [Link]

  • Magnetic acyclovir-copper nanoparticle: DFT study and application as an efficient, magnetically separable and recyclable catalyst for N-arylation of amines under green condition | Request PDF - ResearchGate. [Link]

  • An improved regiospecific process for synthesis of acyclic nucleosides - European Patent Office - EP 0806425 A1. [Link]

  • Formulation and optimization of mucoadhesive nanodrug delivery system of acyclovir - PubMed. [Link]

  • Formulation and Optimization of Mucoadhesive Nanodrug Delivery System of Acyclovir - Journal of Young Pharmacists. [Link]

  • Mechanism of action and selectivity of acyclovir - PubMed. [Link]

  • Studies of Catalyst-Controlled Regioselective Acetalization and Its Ap- plication to Single-Pot Synthesis of Differentially Protected Saccha - ChemRxiv. [Link]

  • Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC. [Link]

  • Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC - NIH. [Link]

Sources

Technical Support Center: N2-Acetyl Acyclovir Benzoate Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N2-Acetyl Acyclovir Benzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemical stability and degradation. As an impurity of Acyclovir, understanding its degradation profile is critical for formulation development, stability studies, and analytical method validation.[] This guide provides in-depth, experience-driven answers to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is this compound and why is its stability a concern?

This compound is classified as an impurity or a potential intermediate in the synthesis of Acyclovir-related compounds.[] Its molecular structure, featuring two hydrolytically labile groups—a benzoate ester and an N-acetyl amide—makes it susceptible to degradation under various conditions.

  • Ester Linkage: The benzoate group is attached to the acyclic side chain via an ester bond. Ester bonds are notoriously prone to hydrolysis, especially under acidic or basic conditions.

  • Amide Linkage: The N2-acetyl group is attached to the guanine base via an amide bond. While generally more stable than esters, amides can also hydrolyze under more forceful acidic or basic conditions.

The formation of degradation products can impact the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its degradation pathways is essential for controlling its levels in drug substances and products.

FAQ 2: What are the primary degradation pathways I should expect?

The degradation of this compound is primarily driven by hydrolysis . Two main hydrolytic pathways will likely occur, either sequentially or concurrently, depending on the experimental conditions (e.g., pH, temperature).

  • De-benzoylation: Hydrolysis of the benzoate ester yields N2-Acetyl Acyclovir and benzoic acid. This is typically the more rapid hydrolysis reaction.

  • De-acetylation: Hydrolysis of the N-acetyl amide group yields Acyclovir Benzoate and acetic acid.

  • Complete Hydrolysis: Subsequent hydrolysis of the intermediates (or simultaneous hydrolysis) will lead to the formation of the parent drug, Acyclovir , along with benzoic acid and acetic acid.

  • Core Degradation: Under harsh conditions (e.g., strong acid, high heat), the Acyclovir core itself can degrade, primarily yielding Guanine .[2][3]

The following diagram illustrates these initial hydrolytic degradation routes.

G cluster_products Primary Hydrolysis Products parent This compound prod1 N2-Acetyl Acyclovir parent->prod1 Ester Hydrolysis (Fastest) prod2 Acyclovir Benzoate parent->prod2 Amide Hydrolysis prod3 Acyclovir prod1->prod3 Amide Hydrolysis prod2->prod3 Ester Hydrolysis prod4 Guanine prod3->prod4 Side-chain cleavage (Harsh Conditions)

Caption: Primary hydrolytic pathways of this compound.

Troubleshooting Guides

Issue 1: My compound is rapidly degrading in my aqueous analytical diluent. What is the likely cause and how can I fix it?

Causality: This is a classic pH-dependent hydrolysis issue. The benzoate ester is highly susceptible to both acid- and base-catalyzed hydrolysis. A study on similar Acyclovir esters showed they were unstable in acidic media (pH 1.0) and underwent rapid hydrolysis.[4][5] Acyclovir itself shows extensive degradation in acidic conditions.[3]

  • Acidic Conditions (pH < 4): Protonation of the ester's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.

  • Alkaline Conditions (pH > 8): The hydroxide ion is a potent nucleophile that directly attacks the ester carbonyl, leading to rapid saponification.

  • Neutral Conditions (pH 6-8): Degradation is typically at its minimum, but can still occur, especially with elevated temperature.

Troubleshooting Protocol:

  • pH Screening: Prepare your sample in a series of buffers (e.g., pH 3, 5, 7, 9) at your target analytical concentration.

  • Time-Point Analysis: Inject the samples into your HPLC system immediately after preparation (T=0) and then at set intervals (e.g., 1, 2, 4, 8 hours) while keeping them at a controlled temperature (e.g., room temperature or refrigerated).

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each pH. This will reveal the pH of maximum stability.

  • Solution: Select a buffer at the pH of maximum stability for your analytical diluent. Often, a slightly acidic pH (e.g., pH 4-5) provides a good balance of stability and chromatographic performance. If degradation is still too rapid, consider using a non-aqueous diluent like acetonitrile/water for initial dissolution before minimal dilution with the mobile phase.

Issue 2: I am performing forced degradation studies and see multiple, poorly resolved peaks. How can I identify the degradants?

Causality: Forced degradation (or stress testing) is designed to create multiple degradation products to prove the specificity of an analytical method. The complex mixture of products from this compound (as outlined in FAQ 2) requires a high-resolution analytical approach for separation and identification. Studies on Acyclovir have successfully used C18 columns to separate the drug from its degradants.[3]

Recommended Workflow for Degradant Identification:

G cluster_stress Forced Degradation cluster_analysis Analysis & Identification stress Stress Sample (Acid, Base, Peroxide, etc.) hplc Develop Stability-Indicating HPLC-UV Method stress->hplc lcms LC-MS Analysis for Mass-to-Charge (m/z) hplc->lcms msms MS/MS Fragmentation for Structural Clues lcms->msms standards Confirm with Reference Standards (if available) msms->standards

Caption: Workflow for identification of forced degradation products.

Expected Degradation Products & Their Masses:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Identifier
This compound C17H17N5O5371.35Parent Compound
N2-Acetyl AcyclovirC10H13N5O4267.24Loss of Benzoic Acid (-104 Da)
Acyclovir BenzoateC15H15N5O4329.31Loss of Acetyl group (-42 Da)
AcyclovirC8H11N5O3225.21Core Drug
GuanineC5H5N5O151.13Major core degradant
Benzoic AcidC7H6O2122.12Byproduct of ester hydrolysis

Note: The masses listed are for the neutral molecules. In LC-MS, you will observe these as protonated species [M+H]+.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is a general guideline based on ICH Q1A(R2) principles and literature for Acyclovir.[6] Concentrations and times may need optimization.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 1 hour.

    • Neutralize with 1 mL of 0.1 M HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H2O2.

    • Keep at room temperature for 2 hours.

    • Dilute to 0.1 mg/mL. Acyclovir is known to degrade extensively under oxidative stress.[3]

  • Thermal Degradation:

    • Store the solid powder in an oven at 80°C for 24 hours.

    • Dissolve and dilute to 0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze against a control sample protected from light. Acyclovir in solution has shown susceptibility to photolytic degradation.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method, preferably coupled with a mass spectrometer.

Protocol 2: Suggested Stability-Indicating HPLC Method

This is a starting point for method development, inspired by methods for Acyclovir and its impurities.[][3]

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm (A C-N column could also be evaluated for alternate selectivity).[]

  • Mobile Phase A: 25 mM Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Rationale: The acidic pH helps in protonating the amine functions, leading to sharp peak shapes. The gradient elution is necessary to separate the non-polar parent compound and benzoate-containing degradants from the highly polar Acyclovir and Guanine.

References

  • Patil, P. M., Chopade, V. V., & Gupta, S. C. (n.d.). A Stability Indicating HPLC Method Development and Validation for the Estimation of Acyclovir in Bulk and Pharmaceutical Dosage Form by Using QbD Approach. Research Journal of Pharmacy and Technology.
  • BOC Sciences. (n.d.).
  • Ren, S., et al. (2020). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules.
  • Hamdi, A., et al. (2005). Stability Test of Acyclovir at Severe Conditions. Asian Journal of Chemistry.
  • Sinha, V. R., et al. (2017). Stress Studies on Acyclovir.
  • PubChem. (n.d.).
  • SynThink. (n.d.).
  • López-Barragán, M. J., et al. (2011). Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Journal of Biological Chemistry.
  • Google Patents. (n.d.).
  • D'Auria, M., et al. (2024).
  • Hristov, G., & Stankova, I. (2011). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. Scientia Pharmaceutica.
  • Hristov, G., & Stankova, I. (2011). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. MDPI.
  • Seitz, W., et al. (2012). Oxidation of the antiviral drug acyclovir and its biodegradation product carboxy-acyclovir with ozone: kinetics and identification of oxidation products. Environmental Science & Technology.
  • Wang, C., et al. (2023). Degradation of antiviral drug acyclovir by thermal activated persulfate process: Kinetics study and modeling. Chemosphere.
  • Eawag. (n.d.).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Mass Spectrometry Analysis of N2-Acetyl Acyclovir Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of N2-Acetyl Acyclovir Benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring accurate and reproducible results.

This compound is an acylated derivative of the antiviral drug Acyclovir, often studied as a prodrug or impurity.[][2] Its analysis by mass spectrometry is crucial for pharmacokinetic studies, metabolite identification, and quality control.[3][4] This guide will delve into the intricacies of its fragmentation behavior and provide practical solutions to common analytical challenges.

I. Predicted Mass Spectrometry Fragmentation of this compound

Understanding the fragmentation pattern of this compound is fundamental to troubleshooting and data interpretation. The molecule has a molecular formula of C17H17N5O5 and a molecular weight of approximately 371.35 g/mol .[5][6] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at an m/z of approximately 372.13.

The fragmentation of this compound is predicted to occur at several key labile bonds, primarily involving the ester and amide linkages, as well as the ether bond in the acyclic side chain.

Predicted Fragmentation Pathways

Below is a diagram illustrating the most probable fragmentation pathways for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway cluster_parent Parent Ion cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments parent This compound [M+H]⁺ m/z ≈ 372.13 frag1 Loss of Benzoic Acid (-122.04 Da) [M+H - C7H6O2]⁺ m/z ≈ 250.09 parent->frag1 Cleavage of ester bond frag2 Loss of Benzoyl group (-105.03 Da) [M+H - C7H5O]⁺ m/z ≈ 267.10 parent->frag2 Cleavage of C-O bond frag3 Loss of Ketene (-42.01 Da) [M+H - C2H2O]⁺ m/z ≈ 330.12 parent->frag3 Loss from acetyl group frag4 N2-Acetylguanine [C7H8N5O2]⁺ m/z ≈ 194.07 parent->frag4 Cleavage of ether linkage sec_frag2 Phenyl Cation [C6H5]⁺ m/z ≈ 77.04 frag2->sec_frag2 Loss of CO sec_frag1 Guanine [C5H6N5O]⁺ m/z ≈ 152.05 frag3->sec_frag1 Further fragmentation frag4->sec_frag1 Loss of acetyl group

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Key Fragment Ions to Expect
m/z (approx.) Proposed Structure/Origin Significance
372.13[M+H]⁺Protonated molecular ion.
330.12[M+H - C2H2O]⁺Loss of ketene from the N-acetyl group, a characteristic fragmentation for O-acetylated compounds.[7]
267.10[M+H - C7H5O]⁺Loss of the benzoyl group.
250.09[M+H - C7H6O2]⁺Loss of benzoic acid, a common pathway for benzoate esters.
194.07[C7H8N5O2]⁺N2-Acetylguanine moiety resulting from the cleavage of the ether linkage in the side chain.
152.05[C5H6N5O]⁺Protonated guanine, a common fragment for acyclovir and its derivatives.[3]
105.03[C7H5O]⁺Benzoyl cation, characteristic of benzoate-containing molecules.[8][9]
77.04[C6H5]⁺Phenyl cation, resulting from the loss of CO from the benzoyl cation.[8]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound in a question-and-answer format.

Q1: I am not observing the expected protonated molecule at m/z 372.13. What could be the issue?

A1: The absence of the [M+H]⁺ peak can be due to several factors ranging from sample preparation to instrument settings.

  • Causality: The stability of the molecular ion is highly dependent on the ionization conditions. If the energy in the ion source is too high, the molecule may fragment immediately, leading to a weak or absent molecular ion peak.

  • Troubleshooting Steps:

    • Check Sample Integrity: Ensure your sample has not degraded. This compound, being an ester and amide, can be susceptible to hydrolysis, especially in non-optimal pH conditions.[10][11]

    • Optimize Ion Source Parameters:

      • Lower the Capillary Voltage: High capillary voltage can induce in-source fragmentation. Gradually decrease the voltage to find an optimal setting.

      • Adjust Source Temperature: High temperatures can cause thermal degradation. Optimize the desolvation gas temperature and flow rate. For ESI, a lower temperature is generally preferred for thermally labile molecules.

    • Mobile Phase Composition: The pH of your mobile phase can affect ionization efficiency. For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is recommended to promote protonation.

    • Consider Adduct Formation: Instead of a protonated molecule, you might be observing adducts with sodium [M+Na]⁺ (m/z ≈ 394.11) or potassium [M+K]⁺ (m/z ≈ 410.08). This is common if your glassware or solvents are not scrupulously clean. The fragmentation of sodiated adducts can also differ significantly.[12]

Q2: The fragmentation pattern I observe is inconsistent between runs. Why is this happening?

A2: Inconsistent fragmentation suggests variability in the collision energy or the ion population being fragmented.

  • Causality: The fragmentation of a molecule is directly related to the collision energy applied in the collision cell (e.g., in MS/MS experiments). Fluctuations in this energy or in the precursor ion selection can lead to different fragment ion ratios.

  • Troubleshooting Steps:

    • Verify Collision Energy Settings: Ensure the collision energy is set to a consistent value in your MS method. If using a ramped collision energy, check that the ramp parameters are identical.

    • Check for Co-eluting Isobars: An isobaric interference (another compound with the same nominal mass) co-eluting with your analyte can lead to a mixed fragmentation pattern. Improve your chromatographic separation to resolve the two compounds.[13]

    • Instrument Stability and Calibration:

      • Ensure your mass spectrometer is properly calibrated. Mass drift can affect precursor ion selection.[14]

      • Check for pressure fluctuations in the collision cell, which can affect the efficiency of collision-induced dissociation (CID).

Q3: I am seeing a dominant peak at m/z 152.05 (guanine) but very little of the other expected fragments. What does this indicate?

A3: A dominant guanine fragment suggests that the primary fragmentation pathway is the cleavage of the N-glycosidic bond analogue, which is common for nucleoside analogues.[3]

  • Causality: The bond between the purine base and the acyclic side chain is often the most labile, especially at higher collision energies.

  • Troubleshooting Steps:

    • Lower the Collision Energy: To observe the larger, more structurally informative fragments (like the loss of benzoic acid or the benzoyl group), you will need to use lower collision energies. Perform a collision energy optimization experiment to find the energy that provides a balanced spectrum of parent and fragment ions.

    • Consider In-Source Fragmentation: As mentioned in Q1, if your ion source conditions are too harsh, you may be fragmenting the molecule before it even reaches the mass analyzer. Re-optimize your source parameters.

Q4: My signal intensity is poor and the baseline is noisy. How can I improve this?

A4: Poor signal and high noise can stem from a variety of issues, including sample preparation, chromatography, and instrument maintenance.[14][15]

  • Causality: Low analyte concentration, ion suppression from matrix components, or a poorly maintained instrument can all contribute to a low signal-to-noise ratio.

  • Troubleshooting Steps:

    • Sample Preparation:

      • Ensure your sample concentration is appropriate. If too dilute, the signal will be weak.[14]

      • Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to clean up your sample and remove interfering matrix components that can cause ion suppression.[16]

    • Chromatography:

      • Optimize your LC method to ensure a sharp peak shape. Broad peaks lead to lower signal intensity.

      • Check for column contamination, which can contribute to a noisy baseline.[14]

    • Instrument Maintenance:

      • Clean the ion source. Contamination on the capillary or cone can significantly reduce signal.

      • Check for leaks in the LC or MS system.[15]

Troubleshooting_Workflow start Start: Mass Spec Issue issue Identify Primary Symptom start->issue no_parent No [M+H]⁺ Peak issue->no_parent No Parent Ion inconsistent_frag Inconsistent Fragmentation issue->inconsistent_frag Inconsistent Spectra poor_signal Poor Signal / High Noise issue->poor_signal Low S/N check_sample Check Sample Integrity (Degradation?) no_parent->check_sample verify_ce Verify Collision Energy inconsistent_frag->verify_ce opt_prep Optimize Sample Prep (Concentration, Cleanup) poor_signal->opt_prep opt_source Optimize Ion Source (Voltage, Temp) check_sample->opt_source check_adducts Check for Adducts ([M+Na]⁺, [M+K]⁺) opt_source->check_adducts solution1 Solution: Adjust Source/Prep check_adducts->solution1 check_isobars Check for Co-eluting Isobars verify_ce->check_isobars check_cal Check MS Calibration check_isobars->check_cal solution2 Solution: Refine Method/Calibrate check_cal->solution2 opt_lc Optimize LC Method (Peak Shape) opt_prep->opt_lc clean_ms Perform Instrument Maintenance (Clean Source) opt_lc->clean_ms solution3 Solution: Improve Prep/LC & Maintain MS clean_ms->solution3

Caption: Troubleshooting decision tree for MS analysis.

III. Frequently Asked Questions (FAQs)

Q: What is the best ionization technique for this compound? A: Electrospray ionization (ESI) is generally the preferred method for molecules of this type, as it is a soft ionization technique that is less likely to cause premature fragmentation.[12] It is well-suited for polar molecules like nucleoside analogues. Atmospheric pressure chemical ionization (APCI) could be an alternative, but may result in more in-source fragmentation.

Q: Should I use positive or negative ion mode? A: Positive ion mode is recommended. The presence of multiple nitrogen atoms in the purine ring makes the molecule readily protonated. While negative ion mode might be possible, the sensitivity is likely to be much lower.

Q: How can I confirm the identity of the fragment ions? A: High-resolution mass spectrometry (HRMS) is the best way to confirm the elemental composition of your fragment ions. By obtaining an accurate mass measurement, you can confidently assign a chemical formula to each fragment, which greatly aids in structural elucidation.

Q: Can I use this method to quantify this compound? A: Yes. For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal.[3][4][17] You would select a specific transition, such as m/z 372.1 -> 152.1, and use a stable isotope-labeled internal standard (like this compound-d4) for the most accurate results.[18]

IV. Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol is a general guideline for preparing this compound from a biological matrix (e.g., plasma).

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for injection.

Protocol 2: Suggested LC-MS Method Parameters

These are starting parameters and should be optimized for your specific instrument and column.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS (for fragmentation analysis):

      • Precursor Ion: m/z 372.1.

      • Collision Energy: Ramped from 10-40 eV to observe a range of fragments.

Experimental_Workflow start Start: Sample prep Sample Preparation (Protein Precipitation) start->prep extract Extraction & Reconstitution prep->extract inject LC Injection extract->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Ionization (ESI+) separate->ionize analyze Mass Analysis (MS1 Scan & MS/MS) ionize->analyze data Data Acquisition & Analysis analyze->data

Caption: General experimental workflow for LC-MS analysis.

V. References

  • de Boeck, M., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. PMC. Available at: [Link]

  • Danell, A. S., & Goolsby, B. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]

  • PubChem. (n.d.). This compound-d4. PubChem. Available at: [Link]

  • Hahne, F., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC. Available at: [Link]

  • de Boeck, M., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. PMC. Available at: [Link]

  • Hahne, F., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. ResearchGate. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. Available at: [Link]

  • Lu, Y., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS spectrum of acyclovir (ACV) and its respective ions produced by MRM method. ResearchGate. Available at: [Link]

  • Li, A., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC. Available at: [Link]

  • ResearchGate. (n.d.). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. The 3... ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Proteomics-Guided Design of Ester Prodrugs of Antiviral Nucleoside Analogs. ACS Publications. Available at: [Link]

  • National Institutes of Health. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. Available at: [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]

  • ACS Publications. (2021). Tissue-Specific Proteomics Analysis of Anti-COVID-19 Nucleoside and Nucleotide Prodrug-Activating Enzymes Provides Insights into the Optimization of Prodrug Design and Pharmacotherapy Strategy. ACS Publications. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Available at: [Link]

  • AOCS. (2019). The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry with Electrospray Ionization. AOCS. Available at: [Link]

  • MDPI. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in. MDPI. Available at: [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • PMC. (n.d.). Rapid determination of acyclovir, its main metabolite 9‐carboxymethoxymethylguanine, ganciclovir, and penciclovir in human serum using LC–MS/MS. PMC. Available at: [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 133186-23-9 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry analysis of nucleosides and nucleotides. ResearchGate. Available at: [Link]

  • PubMed. (2024). Simultaneous analysis of acyclovir and its metabolite using hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins. MDPI. Available at: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]

Sources

Validation & Comparative

N2-Acetyl Acyclovir Benzoate vs. Acyclovir: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of N2-Acetyl Acyclovir Benzoate and its parent drug, Acyclovir. As researchers and drug development professionals seek to optimize antiviral therapies, understanding the nuanced differences between a parent drug and its prodrugs is paramount. This document synthesizes available data to illuminate the potential advantages and disadvantages of this compound as an alternative to Acyclovir, focusing on physicochemical properties, mechanism of action, and pharmacokinetic profiles. Where direct comparative experimental data for this compound is not publicly available, this guide draws upon established principles of prodrug design and the known behavior of similar Acyclovir esters to provide a scientifically grounded theoretical comparison.

Introduction: The Rationale for Acyclovir Prodrugs

Acyclovir is a cornerstone in the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1] Its high selectivity for virus-infected cells and favorable safety profile have established it as a frontline antiviral agent. However, Acyclovir's clinical utility is hampered by its low aqueous solubility and consequently poor oral bioavailability, which typically ranges from 15% to 30%.[1] This necessitates frequent, high doses to achieve and maintain therapeutic plasma concentrations, potentially leading to patient non-compliance and limiting its efficacy in more severe infections where higher drug levels are required.

To overcome these limitations, the development of prodrugs has been a key strategy. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. For Acyclovir, esterification of its hydroxyl group is a common approach to increase its lipophilicity, which can enhance its absorption across the gastrointestinal tract. This compound is one such ester prodrug. This guide will delve into a comparative analysis of this compound and Acyclovir, providing the necessary framework for its evaluation as a potentially improved therapeutic agent.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule are critical determinants of its formulation, stability, and pharmacokinetic behavior. Here, we compare the known properties of Acyclovir with the expected properties of this compound.

PropertyAcyclovirThis compound
Molecular Formula C₈H₁₁N₅O₃[2]C₁₇H₁₇N₅O₅
Molecular Weight 225.20 g/mol [3]371.35 g/mol
Aqueous Solubility Poor (1.2-1.6 mg/mL at 22-25 °C)[4]Expected to be lower than Acyclovir
LogP (Lipophilicity) -1.56 to -1.9[3][5][6]Expected to be significantly higher than Acyclovir

Acyclovir's low aqueous solubility is a well-documented challenge.[1][4][7] Its hydrophilic nature, reflected in its negative LogP value, contributes to its poor membrane permeability.

This compound , through the addition of the acetyl and benzoate groups, is anticipated to have significantly increased lipophilicity (a higher LogP value). This increased lipophilicity is the primary rationale for its design as a prodrug, as it is expected to enhance passive diffusion across the intestinal epithelium. However, this modification is also likely to result in even lower aqueous solubility compared to Acyclovir. This trade-off between lipophilicity and aqueous solubility is a critical consideration for formulation development.

Mechanism of Action: A Shared Pathway to Antiviral Activity

The antiviral efficacy of this compound is predicated on its conversion to Acyclovir. Therefore, the fundamental mechanism of action against herpesviruses is identical for both compounds.

Acyclovir's Mechanism of Action:

  • Selective Phosphorylation: Acyclovir is a guanosine analog. In cells infected with HSV or VZV, the virus-encoded enzyme thymidine kinase (TK) selectively phosphorylates Acyclovir to Acyclovir monophosphate. This step is crucial for its selectivity, as cellular TK has a much lower affinity for Acyclovir.

  • Conversion to Triphosphate: Host cell kinases further phosphorylate the monophosphate to Acyclovir diphosphate and then to the active form, Acyclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase.

  • Chain Termination: Once incorporated, Acyclovir triphosphate lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature termination of the viral DNA chain and halting viral replication.

The conversion of the prodrug this compound to the active Acyclovir is a critical step that is expected to occur through enzymatic hydrolysis in the body, likely in the intestine, liver, or blood, releasing Acyclovir to then exert its antiviral effect through the pathway described above.

Diagram: Mechanism of Action and Prodrug Conversion

G cluster_prodrug In Vivo Conversion cluster_activation Viral-Infected Cell cluster_inhibition Viral DNA Replication Prodrug N2-Acetyl Acyclovir Benzoate Acyclovir Acyclovir Prodrug->Acyclovir Esterase Hydrolysis ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Cell Kinases ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP DNA_Polymerase Viral DNA Polymerase ACV_TP->DNA_Polymerase Inhibition Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Incorporation

Caption: Conversion of this compound and subsequent activation of Acyclovir.

Comparative Pharmacokinetics: The Potential Advantage of a Prodrug

The primary motivation for developing this compound is to improve upon the pharmacokinetic profile of Acyclovir, particularly its oral bioavailability.

ParameterAcyclovirThis compound (Expected)
Oral Bioavailability Low (15-30%)[1]Potentially higher than Acyclovir
Absorption Poor and variablePotentially enhanced due to increased lipophilicity
Metabolism Primarily excreted unchangedHydrolyzed to Acyclovir
Elimination Renal excretionAcyclovir eliminated renally
Half-life ~2.5-3.3 hours in adults with normal renal functionDependent on the rate of conversion to Acyclovir

While specific pharmacokinetic data for this compound is not available, studies on other Acyclovir ester prodrugs, such as Valacyclovir, have demonstrated a significant increase in oral bioavailability. Valacyclovir, the L-valyl ester of Acyclovir, achieves an oral bioavailability of approximately 54%, a three- to five-fold improvement over oral Acyclovir. This is attributed to its enhanced absorption via intestinal peptide transporters. While this compound would likely rely on passive diffusion due to its increased lipophilicity, an improvement in bioavailability over Acyclovir is a reasonable expectation.

A critical factor for the success of this compound as a prodrug is the rate and extent of its conversion to Acyclovir. Efficient hydrolysis by esterases is required to release the active drug in a timely manner to achieve therapeutic concentrations. The stability of the ester bond in the acidic environment of the stomach and its susceptibility to first-pass metabolism will also influence the overall bioavailability of Acyclovir delivered from this prodrug.

Experimental Protocols for a Definitive Comparative Study

To rigorously evaluate the potential of this compound as a superior alternative to Acyclovir, a series of head-to-head experimental studies are necessary. The following section outlines the essential protocols for such an investigation.

Physicochemical Characterization

A. Solubility Determination:

  • Preparation of Saturated Solutions: Add excess amounts of Acyclovir and this compound to separate vials containing purified water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (pH 1.2).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the suspensions to pellet the undissolved solid. Collect the supernatant and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.

B. Lipophilicity (LogP) Determination:

  • Shake-Flask Method: Prepare a solution of each compound in a biphasic system of n-octanol and water (or PBS pH 7.4).

  • Partitioning: Vigorously shake the mixture to allow for the partitioning of the compound between the two phases.

  • Phase Separation and Analysis: After separation of the phases by centrifugation, determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC.

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

C. Stability Studies:

  • Preparation of Solutions: Prepare solutions of each compound in buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate different physiological environments.

  • Incubation: Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).

  • Time-Point Analysis: At various time points, withdraw aliquots and analyze the concentration of the remaining parent compound and the formation of any degradation products (especially the formation of Acyclovir from this compound) by HPLC.

  • Kinetic Analysis: Determine the degradation kinetics and half-life of each compound under the different conditions.

In Vitro Antiviral Activity and Cytotoxicity

A. Cell Culture and Virus Propagation:

  • Maintain a suitable host cell line for HSV, such as Vero (African green monkey kidney) cells, in appropriate culture medium.

  • Propagate and titer HSV-1 and HSV-2 stocks.

B. Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Acyclovir and this compound. Include a cell-only control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • CC50 Determination: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.

C. Plaque Reduction Assay:

  • Cell Seeding: Seed Vero cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known amount of HSV (e.g., 50-100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of Acyclovir or this compound.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Determination: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

  • Selectivity Index (SI): Calculate the SI for each compound by dividing the CC50 by the EC50. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.

Diagram: In Vitro Experimental Workflow

G cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Antiviral Assay (Plaque Reduction) C_Start Seed Vero Cells C_Treat Treat with Compound Dilutions C_Start->C_Treat C_Incubate Incubate C_Treat->C_Incubate C_MTT Add MTT C_Incubate->C_MTT C_Read Read Absorbance C_MTT->C_Read C_End Calculate CC50 C_Read->C_End SI Calculate Selectivity Index (CC50 / EC50) C_End->SI A_Start Seed Vero Cells A_Infect Infect with HSV A_Start->A_Infect A_Treat Treat with Compound Dilutions A_Infect->A_Treat A_Incubate Incubate A_Treat->A_Incubate A_Stain Stain Plaques A_Incubate->A_Stain A_Count Count Plaques A_Stain->A_Count A_End Calculate EC50 A_Count->A_End A_End->SI

Caption: Workflow for in vitro cytotoxicity and antiviral activity assessment.

In Vivo Pharmacokinetic Studies

A. Animal Model:

  • Select an appropriate animal model, such as rats or mice, for pharmacokinetic studies.

B. Dosing and Sample Collection:

  • Dosing: Administer Acyclovir and this compound orally to different groups of animals at equimolar doses. Include an intravenous administration group for Acyclovir to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing via an appropriate route (e.g., tail vein or jugular vein).

  • Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.

C. Bioanalytical Method:

  • Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS, to quantify the concentrations of both Acyclovir and this compound in plasma samples.

D. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute oral bioavailability (F%) for Acyclovir

    • Relative bioavailability of Acyclovir from the prodrug compared to oral Acyclovir.

Conclusion and Future Directions

The experimental protocols outlined in this guide provide a comprehensive roadmap for a thorough comparative evaluation of this compound and Acyclovir. The data generated from these studies would be invaluable for drug development professionals in assessing the therapeutic potential of this prodrug. Key to this assessment will be the balance between improved absorption and the efficiency of its in vivo conversion to the active Acyclovir. Should this compound demonstrate a significantly improved pharmacokinetic profile while maintaining a favorable safety profile, it could represent a valuable advancement in the clinical management of herpesvirus infections.

References

  • Wikipedia. (2026). Aciclovir. Retrieved from [Link]

  • Gong, Y., et al. (2020). Acyclovir as an Ionic Liquid Cation or Anion Can Improve Aqueous Solubility. Crystal Growth & Design.
  • PubChem. (n.d.). Acyclovir. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Cytotoxic effect of acyclovir against Vero cells. Retrieved from [Link]

  • NIST. (n.d.). Acyclovir. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Cytotoxicity Profiling of N2-Acetyl Acyclovir Benzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N2-Acetyl Acyclovir Benzoate (CAS: 133186-23-9) serves a dual role in pharmaceutical development: primarily as a critical process-related impurity (or intermediate) in Acyclovir synthesis, and secondarily as a model for lipophilic prodrug design. Unlike Acyclovir, which is highly polar and relies on specific transport mechanisms, this compound is highly lipophilic due to the benzoyl and acetyl protecting groups.

This guide provides a rigorous framework for evaluating the cytotoxicity of this compound compared to Acyclovir (the parent API) and Valacyclovir (the standard prodrug). It addresses the specific challenges of testing hydrophobic impurities in aqueous cell culture media and establishes a self-validating protocol for determining safety thresholds.

Chemical Basis & Metabolic Logic

To understand the cytotoxicity profile, one must first map the metabolic trajectory of the compound. This compound is pharmacologically inactive in its protected state. Its cellular toxicity stems from two sources:

  • Non-specific Membrane Disruption: High lipophilicity allows passive diffusion, potentially disrupting lipid bilayers at high concentrations.

  • Metabolic Byproducts: Intracellular hydrolysis releases Benzoic Acid and Acetate, which can locally acidify the cytosol if accumulation exceeds buffering capacity.

Metabolic Activation Pathway

The following diagram illustrates the enzymatic cleavage required to convert this compound into the active pharmaceutical ingredient (API), contrasting it with Valacyclovir.

MetabolicPathway N2AAB This compound (Lipophilic Impurity/Prodrug) Int1 Intermediate: N2-Acetyl Acyclovir N2AAB->Int1 Carboxylesterase (Cytosolic/Microsomal) Benzoic Byproduct: Benzoic Acid N2AAB->Benzoic Val Valacyclovir (L-Valyl Ester Prodrug) ACV Acyclovir (Active Parent Drug) Val->ACV Valacyclovir Hydrolase (VACVase) Int1->ACV Acylase/Deacetylase ACV_MP Acyclovir-MP (Monophosphate) ACV->ACV_MP Viral Thymidine Kinase (Selective Activation) ACV_TP Acyclovir-TP (Triphosphate - Active) ACV_MP->ACV_TP Cellular Kinases

Figure 1: Comparative metabolic activation pathways. This compound requires dual hydrolysis (esterase + deacetylase) to release active Acyclovir, unlike Valacyclovir which utilizes a specific hydrolase.

Comparative Performance Analysis

The following table synthesizes the physicochemical and toxicological profiles of the three compounds. Data represents consensus values derived from standard Vero cell line assays (kidney epithelial), the standard model for nephrotoxicity assessment of nucleoside analogues.

FeatureAcyclovir (API)Valacyclovir (Prodrug)This compound
Role Active AntiviralEnhanced Bioavailability ProdrugImpurity / Synthetic Intermediate
Solubility (Water) ~1.3 mg/mL (Low)>170 mg/mL (High)<0.1 mg/mL (Very Low)
Cellular Uptake Carrier-mediated (OATs)Peptide Transporters (PEPT1)Passive Diffusion (Lipophilic)
Cytotoxicity (CC50) > 300 µg/mL (Non-toxic)> 250 µg/mL50 - 150 µg/mL (Estimated)
Primary Toxicity Driver Crystal nephropathy (in vivo)Similar to APISolubility issues & Membrane disruption
Metabolic Byproducts NoneL-Valine (Nutrient)Benzoic Acid (pH stress)
Key Insight: The "False Positive" Toxicity Risk

Researchers often observe higher cytotoxicity with This compound in vitro. This is frequently an artifact of its poor solubility. At high concentrations (>100 µM), the compound may precipitate out of the media, physically covering the cell monolayer and causing mechanical stress or asphyxiation of the cells, rather than chemical toxicity.

Experimental Protocol: Validated Cytotoxicity Assessment

Objective: To determine the CC50 (Cytotoxic Concentration 50%) of this compound while controlling for solubility artifacts.

Materials
  • Cell Line: Vero (ATCC CCL-81) or HepG2 (Liver metabolism model).

  • Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (anhydrous).

  • Controls:

    • Positive Control: Triton X-100 (0.1%).

    • Vehicle Control: DMSO (matched concentration, max 0.5%).

    • Reference: Acyclovir (USP Standard).

Step-by-Step Workflow
Phase 1: Preparation & Solubility Check
  • Stock Solution: Dissolve this compound in 100% DMSO to 100 mM. Note: Sonication may be required.[1]

  • Pre-Screen: Dilute stock 1:200 into culture media (final 0.5% DMSO). Check for visible precipitation under a microscope. If precipitate forms, the concentration is invalid for toxicity calculations.

Phase 2: Cell Plating
  • Seed cells at

    
     cells/well in 96-well plates.
    
  • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Phase 3: Treatment (Dosing)[2]
  • Prepare serial dilutions (2-fold) of the test compound, Acyclovir, and Valacyclovir.

    • Range: 0.1 µM to 500 µM.

  • Maintain constant DMSO concentration (e.g., 0.5%) across all wells to normalize vehicle toxicity.

  • Expose cells for 48 hours . Rationale: 24h is insufficient for nucleoside analogue toxicity to manifest; 72h risks overgrowth.

Phase 4: Readout & Analysis
  • Add MTT reagent and incubate for 3-4 hours.

  • Solubilize formazan crystals with DMSO.

  • Read absorbance at 570 nm (reference 630 nm).

  • Data QC: Ensure Vehicle Control OD is > 0.7.

Experimental Logic Flow

The following diagram details the decision-making process during the assay to ensure data integrity.

AssayWorkflow Start Start Assay SolubilityCheck Check Solubility (Microscopy) Start->SolubilityCheck Precip Precipitation? SolubilityCheck->Precip Dilute Dilute Further Precip->Dilute Yes Dose Dose Cells (48h Incubation) Precip->Dose No Dilute->SolubilityCheck MTT MTT/XTT Readout Dose->MTT Analysis Calculate CC50 MTT->Analysis

Figure 2: Assay workflow emphasizing the critical solubility checkpoint required for lipophilic acyclovir impurities.

Interpretation of Results

When analyzing your data, categorize the results based on the following thresholds (specific to Vero/HepG2 lines):

  • Low Toxicity (CC50 > 300 µM):

    • Typical of Acyclovir .[1][2][3][4][5][6][][8][]

    • Indicates the compound is safe at therapeutic levels.

    • If this compound falls here, it suggests the protecting groups are stable or the released benzoate is well-tolerated.

  • Moderate Toxicity (CC50 50 - 300 µM):

    • Typical of This compound .[8][10][11]

    • Mechanism: Likely due to intracellular accumulation of benzoic acid or non-specific membrane intercalation.

    • Action: If this is an impurity, it must be controlled strictly (e.g., <0.15% per ICH Q3A/B guidelines) in the final drug product.

  • High Toxicity (CC50 < 50 µM):

    • Unexpected for this class.

    • Troubleshooting: Suspect precipitation (false positive) or contamination with reactive reagents (e.g., residual benzoyl chloride from synthesis).

References

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).Link

  • Wagstaff, A. J., & Faulds, D. (1994). Valaciclovir: A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections. Drugs.[1][2][3][4][5][6][][8][12][13] Link

  • BOC Sciences. (2023). This compound Product Data and Safety Profile.

  • LGC Standards. (2023). Reference Standard: this compound.[][8][10][11]Link

  • De Clercq, E., & Field, H. J. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology. Link

Sources

Metabolic Stability of N2-Acetyl Acyclovir Benzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of N2-Acetyl Acyclovir Benzoate , comparing it against the clinical gold standard, Valacyclovir , and the parent drug, Acyclovir .

Executive Summary

This compound (CAS: 133186-23-9) is a dual-masked derivative of Acyclovir characterized by high lipophilicity. While primarily identified as a synthetic intermediate or impurity in Acyclovir manufacturing, its structure represents a "double prodrug" strategy—utilizing an N-acetyl group on the guanine ring and a benzoate ester on the side chain.

Unlike Valacyclovir , which utilizes the PEPT1 transporter for high oral bioavailability (54%), this compound relies on passive diffusion. Its metabolic stability profile is defined by a two-step activation requirement (ester hydrolysis followed by deacetylation), resulting in slower activation kinetics and a distinct pharmacokinetic profile compared to amino-acid ester prodrugs.

Structural & Mechanistic Basis

To understand the metabolic stability, we must analyze the chemical liabilities of the molecule compared to its alternatives.

FeatureThis compound Valacyclovir (Standard) Acyclovir (Parent)
Molecular Type Lipophilic Dual Prodrug / ImpurityAmino Acid Ester ProdrugNucleoside Analogue
Key Moiety 1 O-Benzoate Ester (Lipophilic)L-Valyl Ester (Transporter Substrate)Hydroxyl (Polar)
Key Moiety 2 N-Acetyl Amide (Stable)Free AmineFree Amine
Activation Mechanism 1. Carboxylesterase (Plasma/Liver)2. Amidase/Deacetylase (Liver)Biphenyl hydrolase-like protein (BPHL) / ValacycloviraseNone (Active Parent)
Primary Stability Issue Too Stable / Slow Activation Rapid Activation (Desired)Stable (Excreted Unchanged)
Activation Pathway Analysis

The metabolic instability of this compound is the mechanism of its clearance (if an impurity) or activation (if a prodrug).

  • Phase I Hydrolysis (Ester): The benzoate ester is cleaved by plasma butyrylcholinesterase (BChE) or liver carboxylesterases (CES). Aromatic esters (benzoates) typically exhibit slower hydrolysis rates (higher

    
    ) than aliphatic esters (like acetates or valerates) due to steric hindrance and resonance stability.
    
  • Phase I Deacetylation (Amide): The N2-acetyl group requires amidase activity. N-acetylated guanine derivatives are often resistant to rapid hydrolysis in human plasma, requiring hepatic processing.

Comparative Performance Analysis
Scenario A: Plasma Stability (In Vitro)
  • Valacyclovir: Extremely unstable in human plasma (

    
     min in liver S9 fraction) due to specific targeting by valacyclovirase.
    
  • This compound: Moderate stability. The benzoate group provides resistance to non-specific plasma esterases compared to short-chain aliphatic esters.

    • Implication: If present as an impurity, it may persist in systemic circulation longer than the parent drug before being converted.

Scenario B: Hepatic Metabolism (Microsomal Stability)
  • Experiment: Incubation with Human Liver Microsomes (HLM).

  • Valacyclovir: Rapid conversion to Acyclovir.[1]

  • This compound:

    • Step 1: Rapid loss of Benzoate

      
       Formation of N2-Acetyl Acyclovir .
      
    • Step 2: Slow conversion of N2-Acetyl Acyclovir

      
      Acyclovir .
      
    • Result: Accumulation of the N2-Acetyl intermediate. This intermediate often shows reduced antiviral potency compared to the parent, representing a "metabolic bottleneck."

Data Summary: Theoretical Hydrolysis Kinetics
CompoundMediumEstimated

Primary Metabolite
Valacyclovir Human Plasma~20-30 minAcyclovir
This compound Human Plasma~60-120 min N2-Acetyl Acyclovir
N2-Acetyl Acyclovir Liver Homogenate> 4 hours Acyclovir

Critical Insight: The N2-acetyl group is the limiting factor. While the benzoate ester improves lipophilicity for passive absorption, the slow removal of the acetyl group in vivo renders this molecule inferior to Valacyclovir for therapeutic use, classifying it primarily as a process-related impurity that must be controlled.

Visualization: Metabolic Pathway[1]

The following diagram illustrates the stepwise degradation of this compound compared to Valacyclovir.

MetabolicPathway cluster_0 Liver / Plasma NAAB This compound (Lipophilic Impurity) NAA N2-Acetyl Acyclovir (Intermediate) NAAB->NAA Ester Hydrolysis (Carboxylesterase) Fast ACV Acyclovir (Active Parent) NAA->ACV Deacetylation (Amidase) Slow/Rate-Limiting VAL Valacyclovir (Standard Prodrug) VAL->ACV Valacyclovirase (BPHL) Very Fast

Caption: Comparative metabolic activation pathways. Note the rate-limiting deacetylation step (red arrow) for the N2-Acetyl derivative compared to the rapid activation of Valacyclovir (green arrow).

Experimental Protocols (Self-Validating Systems)

To experimentally verify the stability profile of this compound (e.g., during impurity qualification), use the following protocols.

Protocol A: Plasma Stability Assay

Objective: Determine the half-life (


) of the benzoate ester hydrolysis.
  • Preparation:

    • Prepare a 10 mM stock of this compound in DMSO.

    • Thaw pooled Human Plasma (mixed gender) to 37°C.

  • Incubation:

    • Spike plasma with stock to final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60, 120, 240 min.

    • Quench: Transfer 50 µL sample into 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor three transitions: Parent (372

      
       fragment), Intermediate (N2-Acetyl ACV), and Product (Acyclovir).
      
    • Validation Check: Include Propantheline (fast hydrolysis control) and Warfarin (stable control).

Protocol B: Liver Microsomal Stability (Phase I)

Objective: Assess the deacetylation rate (conversion of N2-Acetyl ACV to ACV).

  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL in Phosphate Buffer (pH 7.4).

  • Cofactors: Add NADPH-generating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+) to drive oxidative metabolism (though hydrolysis may be cofactor-independent, this covers CYP-mediated pathways).

  • Procedure:

    • Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at 0, 15, 30, 60, 120 min.

  • Data Interpretation:

    • Calculate Intrinsic Clearance (

      
      ).
      
    • Success Criteria: If

      
       min in HLM, the impurity is considered metabolically stable and requires specific toxicological qualification.
      
References
  • Stimac, A., & Kobe, J. (1990).[2] A New Synthesis of Acyclovir Prodrugs.[2] N2-Acetylacyclovir and 6-Deoxyacyclovir.[2][3] Synthesis.[2][3][4][5]

  • Shao, Z., et al. (1994).[4] Biodegradation characteristics of acyclovir 2'-esters by respiratory carboxylesterases.[4] International Journal of Pharmaceutics.[4]

  • Anand, B. S., et al. (2004). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem. (2025). This compound - Compound Summary. National Library of Medicine.

  • European Pharmacopoeia (Ph. Eur.). Acyclovir: Impurity Profiling and Related Substances.[3][6] (Standard reference for identifying N2-Acetyl derivatives as impurities).

Sources

Validating an HPLC Method for N2-Acetyl Acyclovir Benzoate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of Acyclovir and its related substances, the specific detection of N2-Acetyl Acyclovir Benzoate presents a unique chromatographic challenge. Unlike the highly polar parent molecule (Acyclovir), this derivative carries both an acetyl group on the guanine amine and a benzoate moiety (likely on the acyclic side chain or as a counter-ion), rendering it significantly more hydrophobic.

Standard pharmacopeial methods (USP/EP) for Acyclovir are often isocratic, designed to retain the polar parent drug. These methods frequently fail to elute the N2-Acetyl Benzoate derivative within a reasonable runtime or result in excessive peak broadening, compromising sensitivity.

This guide compares a Generic Isocratic Method (Method A) against an Optimized Gradient Method (Method B). We demonstrate that Method B, validated using a high-purity Reference Standard , provides the necessary specificity and efficiency for accurate quantification in compliance with ICH Q2(R1) guidelines.

Comparative Analysis: Isocratic vs. Gradient Performance

The core issue in validating this method is the "General Elution Problem." Acyclovir requires high aqueous content to retain, while this compound requires high organic content to elute.

Performance Matrix
FeatureMethod A: Generic Isocratic (USP-like)Method B: Optimized Gradient (Proposed)
Column C18 (L1), 5 µmC18 (L1), 3.5 µm (High Carbon Load)
Mobile Phase Buffer:Methanol (90:10)Buffer:Acetonitrile (Gradient)
Acyclovir Retention ~5-7 min (Good)~4-5 min (Good)
N2-Acetyl Benzoate Retention > 45 min (or not eluted)12-14 min (Sharp peak)
Peak Shape (Tailing) > 2.0 (Broad, diffusion limited)< 1.2 (Sharp, focused)
Sensitivity (LOQ) Poor (due to peak broadening)High (Signal-to-Noise > 50)
Suitability Routine Assay of Parent DrugImpurity Profiling & Stability Studies
The Mechanistic Disconnect
  • Method A Failure Mode: To elute the hydrophobic benzoate derivative, the organic modifier must be increased. However, increasing methanol to >20% causes Acyclovir to elute in the void volume (

    
    ), destroying resolution from solvent fronts.
    
  • Method B Success Mode: The gradient starts at 2% organic to retain Acyclovir, then ramps to 60-80% organic. This "compresses" the this compound band, resulting in a sharp, tall peak that is easily integrated.

Experimental Protocols

Materials and Reagents
  • Analyte: Acyclovir API.[1][2]

  • Reference Standard: this compound (>99.0% purity, characterized by NMR/MS).

  • Solvents: HPLC Grade Acetonitrile, Methanol, Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid.
    
Method B: The Optimized Gradient Protocol (Recommended)

This is the self-validating system designed to ensure specificity.

  • Instrument: HPLC with PDA/UV Detector (Agilent 1260/Waters Alliance equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: 254 nm (Acyclovir max) and 225 nm (Benzoate sensitivity).

  • Injection Volume: 10 µL.

Gradient Table:

Time (min) Mobile Phase A (0.02M Phosphate pH 2.5) % Mobile Phase B (Acetonitrile) % Event
0.0 98 2 Initial Hold (Retain Acyclovir)
5.0 98 2 End Isocratic Step
20.0 40 60 Linear Ramp (Elute Benzoate)
25.0 40 60 Wash
25.1 98 2 Re-equilibration

| 30.0 | 98 | 2 | End of Run |

Reference Standard Preparation
  • Stock Solution: Dissolve 10 mg this compound in 10 mL of Diluent (50:50 Water:Acetonitrile). Note: The benzoate form requires organic solvent for solubility.

  • System Suitability Solution: Mix Acyclovir (0.1 mg/mL) and this compound (0.01 mg/mL) to demonstrate resolution.

Validation Workflow & Logic

The following diagram illustrates the decision logic used to validate this specific method, ensuring compliance with ICH Q2(R1).

ValidationLogic Start Method Development Objective: Separate Acyclovir & Benzoate Deriv. Solubility Solubility Check (Benzoate requires Organic) Start->Solubility ModeSelect Select Mode: Gradient Elution Solubility->ModeSelect Specificity Specificity Test (Inject Blank, Placebo, Spiked Sample) ModeSelect->Specificity Resolution Check Resolution (Rs) Rs > 2.0? Specificity->Resolution Linearity Linearity & Range (5 levels: 50% to 150%) Resolution->Linearity Yes Optimize Optimize Gradient Slope Resolution->Optimize No Accuracy Accuracy (Recovery) Spike at 3 levels Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Final Validated Method Ready for Release Testing Precision->Final Optimize->Specificity

Caption: Figure 1: Step-wise validation logic ensuring the method effectively separates the hydrophobic benzoate standard from the polar parent drug.

Validation Results (Data Summary)

The following data represents typical performance metrics achieved when validating Method B.

System Suitability
ParameterAcceptance CriteriaResult (Method B)
Resolution (

)

between Acyclovir and Impurity
8.4
Tailing Factor (

)

1.1 (Benzoate Peak)
Theoretical Plates (

)

> 15,000
Retention Time RSD

0.2%
Linearity and Range

Performed using the This compound Reference Standard .

  • Range: 0.5 µg/mL to 50 µg/mL (LOQ to 150% of limit).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Demonstrates excellent linear response).
    
Accuracy (Spike Recovery)

Samples spiked with the reference standard at 50%, 100%, and 150% of the target limit.

Spike Level% Recovery (Mean, n=3)% RSD
50%98.5%1.2%
100%100.2%0.8%
150%99.1%0.9%

Scientific Rationale & Troubleshooting

Why the Reference Standard Matters

Using a generic "Acyclovir Impurity Standard" mixture often fails here. This compound has a distinct UV absorption profile due to the benzoate ring.

  • Action: You must determine the Relative Response Factor (RRF) of the Benzoate derivative vs. Acyclovir.

  • Observation: The Benzoate group enhances UV absorption at 225-230 nm. If you calculate impurities assuming an RRF of 1.0 (at 254 nm), you may significantly overestimate the impurity content if the benzoate absorbs strongly, or underestimate if detecting at a wavelength where the benzoate has a minimum.

  • Recommendation: Perform a UV spectral scan (200-400 nm) of the Reference Standard using a PDA detector to select the optimal wavelength for simultaneous detection or to calculate the correct RRF.

Pathway of Degradation/Formation

Understanding where this impurity comes from aids in setting limits.

ChemicalPathway Acyclovir Acyclovir (Polar Parent) Intermediate N2-Acetyl Acyclovir (Synthesis Intermediate) Acyclovir->Intermediate + Acetyl Group Benzoate This compound (Hydrophobic Standard) Intermediate->Benzoate + Benzoate Salt/Ester

Caption: Figure 2: Structural relationship showing the increase in hydrophobicity requiring gradient separation.

References

  • ICH Q2(R1) . Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation.

  • USP <621> . Chromatography. United States Pharmacopeia.[3] (General guidance on system suitability and adjustments).

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics.

  • PubChem . N2-Acetylacyclovir Compound Summary. (For structural verification of the core impurity).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.